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  • Product: N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester
  • CAS: 869354-63-2

Core Science & Biosynthesis

Foundational

N1-(Dimethoxytrityl)-D-(+)biotin 2-Nitrophenyl Ester: Synthesis Pathway and Mechanistic Guide

Executive Summary The functionalization of biomolecules with biotin (Vitamin B7) is a cornerstone of modern bioconjugation, leveraging the extraordinary affinity of the biotin-streptavidin interaction. However, in comple...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of biomolecules with biotin (Vitamin B7) is a cornerstone of modern bioconjugation, leveraging the extraordinary affinity of the biotin-streptavidin interaction. However, in complex solid-phase peptide synthesis (SPPS) or oligonucleotide synthesis, unprotected D-(+)-biotin can undergo deleterious side reactions due to its nucleophilic urea nitrogens.

N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester (CAS: 869354-63-2) is an advanced, orthogonally protected active ester designed to solve this problem[1]. By masking the N1 position with an acid-labile 4,4'-dimethoxytrityl (DMT) group and activating the valeric acid side chain as a 2-nitrophenyl ester, this molecule provides a highly controlled, amine-reactive building block for precision bioconjugation[2].

Mechanistic Rationale & Structural Design

The synthesis of this molecule requires a two-phase approach, each driven by specific chemical causality:

  • N1-Tritylation (Protection): The DMT group is installed at the N1 position of the imidazolidinone ring. This bulky group serves two purposes: it prevents unwanted acylation during downstream coupling, and it dramatically increases the lipophilicity of the molecule, ensuring high solubility in organic solvents like dichloromethane (DCM) and dimethylformamide (DMF)[3]. The DMT group is orthogonal to base-labile protecting groups (like Fmoc) and can be cleaved under mild acidic conditions (e.g., 3% trichloroacetic acid).

  • Carboxyl Activation (Esterification): The free carboxylic acid is converted into a 2-nitrophenyl ester. The strong electron-withdrawing nature of the ortho-nitro group (-I and -M effects) makes the carbonyl carbon highly electrophilic. When exposed to primary amines, the 2-nitrophenoxide leaving group is rapidly displaced, forming a stable amide bond with exceptional kinetics.

Fig 1: Logical workflow for the synthesis of N1-DMT-D-Biotin 2-Nitrophenyl Ester.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems, incorporating visual and analytical checkpoints to ensure reaction fidelity.

Phase 1: Synthesis of N1-DMT-D-Biotin (CAS: 144095-63-6)

Objective: Selective protection of the N1 urea nitrogen.

  • Preparation: Suspend D-(+)-biotin (1.0 eq) in anhydrous pyridine under an inert argon atmosphere.

    • Causality: Pyridine acts as both the solvent and an acid scavenger. Anhydrous conditions are critical because moisture rapidly hydrolyzes DMT-Cl into unreactive DMT-OH.

  • Reagent Addition: Add 4,4'-Dimethoxytrityl chloride (DMT-Cl) (1.1 eq) portion-wise at room temperature. Heat the mixture gently to 60 °C if the biotin does not fully dissolve.

  • Reaction Monitoring (Self-Validation): Stir for 12–16 hours. Monitor the reaction via Thin Layer Chromatography (TLC).

    • Validation Check: Spray the TLC plate with 3% trichloroacetic acid (TCA) in DCM. The product spot will immediately turn bright orange/red, confirming the presence of the DMT cation.

  • Workup: Quench the reaction with 2 mL of methanol to destroy unreacted DMT-Cl. Concentrate the mixture under reduced pressure. Redissolve the residue in DCM and wash with 5% aqueous NaHCO3​ followed by brine. Dry the organic layer over anhydrous Na2​SO4​ .

  • Purification: Purify via silica gel flash chromatography using a gradient of DCM/Methanol (99:1 to 90:10) containing 1% triethylamine (TEA).

    • Causality: Silica gel is inherently acidic. The addition of 1% TEA neutralizes the silica, preventing premature cleavage of the acid-labile DMT group during purification.

Phase 2: Synthesis of the 2-Nitrophenyl Ester (CAS: 869354-63-2)

Objective: Activation of the valeric acid side chain for bioconjugation.

  • Preparation: Dissolve the purified N1-DMT-D-biotin (1.0 eq) and 2-nitrophenol (1.1 eq) in anhydrous DCM.

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq).

    • Causality: DMAP is a nucleophilic catalyst that accelerates the reaction by converting the transient O-acylisourea into a highly reactive acylpyridinium intermediate, suppressing side reactions.

  • Activation: Cool the reaction flask to 0 °C using an ice bath. Dropwise, add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM.

    • Causality: The reaction is strictly cooled to 0 °C to prevent the O-acylisourea intermediate from undergoing a 1,3-rearrangement into an unreactive N-acylurea byproduct.

  • Reaction Monitoring (Self-Validation): Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Validation Check: The reaction is self-indicating. As the coupling proceeds, dicyclohexylurea (DCU) is generated as a byproduct. DCU is insoluble in DCM and will precipitate as a white solid, visually confirming reaction progress.

  • Workup: Filter the suspension through a Celite pad to remove the precipitated DCU. Wash the organic filtrate with 5% citric acid (avoid strong acids like HCl to protect the DMT group), saturated NaHCO3​ , and brine.

  • Purification: Purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient containing 1% TEA) to isolate the target active ester as a pale yellow powder.

Fig 2: DCC/DMAP-mediated carboxyl activation and esterification mechanism.

Quantitative Data & Analytical Validation

To ensure rigorous quality control, synthesized batches must be validated against the following theoretical and empirical parameters. The esterification significantly shifts the polarity and molecular weight of the compound, making TLC and Mass Spectrometry highly effective diagnostic tools.

ParameterN1-DMT-D-Biotin (Intermediate)N1-DMT-D-Biotin 2-Nitrophenyl Ester (Target)
CAS Number 144095-63-6869354-63-2
Molecular Formula C31​H34​N2​O5​S C37​H37​N3​O7​S
Molecular Weight 546.68 g/mol 667.78 g/mol
Physical Appearance White to off-white powderPale yellow powder
TLC Rf​ (DCM:MeOH 9:1) ~0.40~0.85 (Highly non-polar)
Leaving Group None2-Nitrophenoxide
ESI-MS [M+H]+ 547.2 m/z668.2 m/z

Conclusion

The synthesis of N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester represents a highly optimized pathway for generating premium bioconjugation reagents. By strictly controlling the reaction thermodynamics during DCC activation and maintaining a basic environment during purification to preserve the DMT group, chemists can achieve high yields of this critical building block. Its dual functionality—orthogonal protection and amine-reactive activation—makes it indispensable for advanced therapeutic and diagnostic development.

References

  • DMT-Biotin | CAS: 144095-63-6 AxisPharm URL:[Link]

Sources

Exploratory

chemical properties of N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester

An In-Depth Technical Guide to the Chemical Properties and Applications of N1-(Dimethoxytrityl)-D-(+)biotin 2-Nitrophenyl Ester Abstract N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester is a sophisticated bifunctiona...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Properties and Applications of N1-(Dimethoxytrityl)-D-(+)biotin 2-Nitrophenyl Ester

Abstract

N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester is a sophisticated bifunctional reagent engineered for precise, controlled biotinylation of biomolecules. This guide provides an in-depth analysis of its chemical properties, functional moieties, and strategic applications in research and drug development. By combining an amine-reactive 2-nitrophenyl activated ester with an acid-labile dimethoxytrityl (DMT) protecting group on the biotin core, this compound offers a unique two-stage approach to bioconjugation. This allows for the covalent attachment to a substrate via a stable amide bond, followed by a chemically orthogonal deprotection step to unmask the biotin tag. This level of control is invaluable for multi-step synthetic schemes, surface immobilization, and the development of sensitive diagnostic assays where premature biotin-streptavidin interaction must be prevented. This document serves as a technical resource for researchers, providing both the foundational chemical principles and actionable experimental protocols to effectively leverage this versatile molecule.

Molecular Profile and Physicochemical Properties

The structure of N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester is defined by three key functional domains: the biotin vitamin core, a DMT protecting group on the ureido nitrogen, and a 2-nitrophenyl ester for amine reactivity.

Caption: Chemical structure of N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester.

Table 1: Core Physicochemical Properties

PropertyValueSource
Systematic Name N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester[1]
CAS Number 869354-63-2[1]
Molecular Formula C37H37N3O7S[1]
Molecular Weight 667.77 g/mol [1]
Appearance Typically a white to off-white or yellow powder[2]
Solubility Soluble in organic solvents such as DMF and DMSO. Sparingly soluble in aqueous buffers.[3][4]
Storage Store at -20°C, desiccated and protected from light.[2][3]

The Chemistry of the Functional Moieties: A Strategic Design

The utility of this reagent stems from the distinct and orthogonally addressable chemistry of its three main components. Understanding the causality behind this design is key to its successful application.

The 2-Nitrophenyl Ester: An Amine-Reactive Handle

The 2-nitrophenyl ester serves as an efficient activated ester for forming covalent bonds with primary amines. The strong electron-withdrawing nature of the ortho-nitro group renders the carbonyl carbon highly electrophilic.[5] This facilitates nucleophilic attack by primary amines, such as the ε-amino group of lysine residues or the N-terminus of a protein, resulting in the formation of a highly stable amide bond.[6] The 2-nitrophenoxide ion is an excellent leaving group, driving the reaction to completion under mild conditions.

Compared to the more common N-hydroxysuccinimide (NHS) esters, nitrophenyl esters can offer different reactivity profiles and stability, sometimes providing advantages in specific buffer conditions or with particular substrates.[2] The reaction is typically performed in a slightly alkaline buffer (pH 7.5-9.0) to ensure the nucleophilic amine is deprotonated and thus maximally reactive.

The N1-Dimethoxytrityl (DMT) Group: An Acid-Labile Protector

The dimethoxytrityl (DMT) group is a bulky, acid-sensitive protecting group strategically placed on the N1 nitrogen of the biotin ureido ring.[7] Its purpose is twofold:

  • Preventing Side Reactions: The ureido nitrogens of biotin can be nucleophilic and could potentially participate in undesired side reactions during synthesis or conjugation. The DMT group sterically and electronically shields this position.[8]

  • Enabling Orthogonal Deprotection: The key feature of the DMT group is its facile cleavage under mild acidic conditions, which do not affect the newly formed amide bond or the integrity of most biomolecules.[9][10] This is typically achieved with a brief treatment of 2-3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an organic solvent like dichloromethane.[11] Upon cleavage, the stable, bright orange-colored dimethoxytrityl cation is released, which can be used for spectrophotometric quantification of the deprotection reaction.

This acid-lability provides a critical element of control, allowing the biotin tag to remain "caged" or inactive until its function is required.

The Biotin Core: A High-Affinity Tag

Once deprotected, the biotin moiety becomes available for its primary purpose: binding to avidin or streptavidin. This interaction is one of the strongest known non-covalent biological interactions (K_D ≈ 10⁻¹⁵ M), forming the basis for countless applications in molecular biology and diagnostics.[12][13] The biotinylated molecule can be used for affinity purification, immobilization on streptavidin-coated surfaces, or detection in various assay formats like ELISA, Western blotting, and fluorescence microscopy.[14]

Applications & Experimental Protocols

The principal application for this reagent is the controlled, sequential biotinylation of amine-containing molecules. The workflow ensures that the biotin tag is only exposed after the conjugation and any intermediate purification steps are complete, preventing non-specific binding to streptavidin-containing materials during the process.

cluster_0 Stage 1: Conjugation cluster_1 Stage 2: Deprotection A 1. Dissolve Reagent in Anhydrous DMF/DMSO B 2. React with Biomolecule-NH₂ (pH 7.5-9.0) A->B C 3. Quench Reaction (e.g., Tris, Hydroxylamine) B->C D 4. Purify DMT-Biotin Conjugate (e.g., Dialysis) C->D E 5. Treat with Mild Acid (e.g., 3% TCA in DCM) D->E Orthogonal Step F 6. Quench Acid (e.g., Pyridine) E->F G 7. Final Purification of Active Biotin Conjugate F->G

Caption: Two-stage experimental workflow for controlled biotinylation.

Protocol 3.1: Amine Bioconjugation (Protein Example)

This protocol outlines a general procedure for labeling a protein with N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester.

Materials:

  • Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, Borate, or Carbonate buffer, pH 8.0-8.5).

  • N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester.

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column).

Procedure:

  • Reagent Preparation: Immediately before use, prepare a 10-20 mg/mL stock solution of the biotinylation reagent in anhydrous DMF or DMSO.

  • Molar Ratio Calculation: Determine the desired molar excess of the reagent to the protein. A starting point is often a 10- to 20-fold molar excess. The optimal ratio must be determined empirically for each specific protein.

  • Reaction: Add the calculated volume of the reagent stock solution to the protein solution while gently stirring. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted ester. Incubate for 30-60 minutes at room temperature.

  • Purification: Remove excess, unreacted reagent and byproducts by dialyzing the reaction mixture against PBS (or another suitable buffer) at 4°C with several buffer changes. Alternatively, use a desalting or size-exclusion column. The resulting product is the DMT-protected biotinylated protein.

Protocol 3.2: Cleavage of the Dimethoxytrityl (DMT) Group

This protocol describes the removal of the DMT group to expose the active biotin tag.

Materials:

  • Lyophilized DMT-protected biotin conjugate.

  • Dichloromethane (DCM), anhydrous.

  • Trichloroacetic acid (TCA) solution (3% w/v in anhydrous DCM).

  • Quenching solution (e.g., 0.1 M Pyridine in DCM or an inert gas stream).

  • Buffer for final resuspension (e.g., PBS).

Procedure:

  • Solubilization: Dissolve the lyophilized DMT-conjugate in a minimal amount of anhydrous DCM. If the conjugate is not soluble, this deprotection must be performed on a solid support to which the conjugate is immobilized.

  • Deprotection: Add the 3% TCA solution and incubate for 2-5 minutes at room temperature. The solution should turn a bright orange/red color, indicating the release of the DMT cation. Monitor the reaction by TLC or HPLC if necessary.

  • Quenching: Neutralize the acid by adding a weak base like pyridine or by evaporating the DCM and residual acid under a stream of nitrogen.

  • Purification & Resuspension: After evaporation, the deprotected conjugate can be resuspended in the desired aqueous buffer (e.g., PBS). Perform a final buffer exchange or dialysis step to remove any remaining cleavage byproducts. The fully active biotinylated protein is now ready for use.

Analytical Characterization

Validation of each step is critical for success.

  • Conjugation Success: Can be confirmed by MALDI-TOF or ESI mass spectrometry, which will show a mass shift corresponding to the addition of the DMT-biotin moiety (mass of C37H37N3O7S minus the leaving group C6H5NO3).

  • DMT Cleavage: The release of the DMT cation can be monitored spectrophotometrically by measuring the absorbance of the reaction solution at approximately 495-505 nm. Complete cleavage is confirmed by mass spectrometry, showing a mass loss corresponding to the DMT group (C21H19O2).

  • Biotin Activity: The functionality of the final deprotected biotin tag can be confirmed with a streptavidin-binding assay, such as a gel-shift assay or an ELISA-based format.

Conclusion

N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester is a highly specialized chemical tool that provides researchers with exceptional control over the biotinylation process. Its logical design, incorporating an amine-reactive ester and an orthogonally-cleavable protecting group, enables complex bioconjugation strategies that would be challenging with conventional, single-stage biotinylation reagents. By understanding the distinct chemical principles governing each functional moiety and adhering to validated protocols for conjugation and deprotection, scientists and drug developers can confidently employ this reagent for applications requiring precision, temporal control, and preservation of biomolecular function.

References

  • NextSDS. N1-(DIMETHOXYTRITYL)-D-(+)BIOTIN 2-NITROPHENYL ESTER - Chemical Substance Information. Available from: [Link]

  • Roy, B., et al. A New Homobifunctional p-Nitro Phenyl Ester Coupling Reagent for the Preparation of Neoglycoproteins. Organic Letters. 2004. Available from: [Link]

  • Gali, H., et al. Facile Preparation of Fluorescent Neoglycoproteins Using p-Nitrophenyl Anthranilate as a Heterobifunctional Linker. Bioconjugate Chemistry. 2009. Available from: [Link]

  • Google Patents. US20080064867A1 - Process for the synthesis of oligonucleotides.
  • NextSDS. D-(+)BIOTIN 2-NITROPHENYL ESTER — Chemical Substance Information. Available from: [Link]

  • Bioconjugation application notes. Available from: [Link]

  • Schlatter, P., et al. Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Molecules. 2018. Available from: [Link]

  • Olejnik, J., et al. Photocleavable Biotin Phosphoramidite for 5′-End-Labeling, Affinity Purification and Phosphorylation of Synthetic Oligonucleotides. Nucleic Acids Research. 1996. Available from: [Link]

  • Google Patents. WO2000055170A1 - Methods for removing dimethoxytrityl groups from oligonucleotides.
  • Google Patents. US6399765B1 - Methods for removing dimethoxytrityl groups from oligonucleotides.
  • Glen Research. Biotin Labeling of Oligonucleotides. Available from: [Link]

  • Cotton, A.D., et al. Biotin as a Reactive Handle to Selectively Label Proteins and DNA with Small Molecules. ACS Chemical Biology. 2021. Available from: [Link]

  • Google Patents. EP2633062B1 - Biotin derivatives.
  • Google Patents. WO2012058635A1 - Biotin derivatives.
  • Chemie Brunschwig. Bioconjugation Reagents. Available from: [Link]

  • Application of N-Terminal Site-Specific Biotin and Digoxigenin Conjugates to Clinical Anti-drug Antibody Assay Development. Bioconjugate Chemistry. 2024. Available from: [Link]

Sources

Foundational

mechanism of action of N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester

An In-Depth Technical Guide to the Mechanism of Action of N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester As bioconjugation chemistries become increasingly sophisticated, the demand for orthogonally protected, highl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester

As bioconjugation chemistries become increasingly sophisticated, the demand for orthogonally protected, highly reactive labeling reagents has surged. For researchers engaged in solid-phase oligonucleotide synthesis, peptide modification, and advanced chemical biology, N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester (CAS: 869354-63-2) represents a masterclass in reagent design.

As a Senior Application Scientist, I approach bioconjugation not merely as a series of mixing steps, but as a precise orchestration of thermodynamic and kinetic principles. This whitepaper deconstructs the mechanism of action, structural rationale, and validated protocols for this specialized trifunctional reagent.

Structural Rationale: The Tri-Partite Design

To understand the mechanism of action, we must first analyze the causality behind the molecule's architecture. This reagent is engineered with three distinct functional domains, each solving a specific thermodynamic or kinetic challenge in bioconjugation[1].

  • The 2-Nitrophenyl Ester (The Reactive Warhead): While N-hydroxysuccinimide (NHS) esters are common, the 2-nitrophenyl ester is specifically chosen for non-aqueous, solid-phase environments. The strong electron-withdrawing nature of the ortho-nitro group makes the carbonyl carbon highly electrophilic. Furthermore, 2-nitrophenol is an excellent leaving group that provides superior stability in anhydrous organic solvents (like DMF or DMSO) compared to NHS, preventing premature hydrolysis while maintaining rapid reaction kinetics with primary amines[2].

  • The N1-Dimethoxytrityl (DMT) Group (The Orthogonal Shield): Native biotin is notoriously insoluble in organic solvents and possesses a urea ring with secondary nitrogens that can act as rogue nucleophiles during harsh synthetic cycles (e.g., phosphoramidite coupling). The bulky, lipophilic DMT group attached to the N1 position solves both issues. It drastically increases the molecule's solubility in acetonitrile/DCM and sterically shields the urea ring from unwanted acylation or phosphitylation[3].

  • The D-(+)-Biotin Core (The Affinity Anchor): The native valeric acid side chain and bicyclic ring system provide the ultimate supramolecular recognition element, capable of binding streptavidin with femtomolar affinity ( Kd​≈10−14 M) once deprotected.

Mechanism of Action: A Three-Phase Cascade

The mechanism of action follows a highly predictable, self-validating chemical cascade: Conjugation, Deprotection, and Capture.

Phase 1: Nucleophilic Acyl Substitution (Conjugation)

The reaction initiates when a primary amine (e.g., an amino-modified oligonucleotide on a solid support) attacks the electrophilic carbonyl carbon of the 2-nitrophenyl ester. The reaction proceeds via a tetrahedral intermediate, collapsing to expel the 2-nitrophenolate anion. This forms a stable, covalent amide bond. The presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), acts as a proton sponge to drive the reaction forward.

Phase 2: Acid-Catalyzed Detritylation (Deprotection)

Post-conjugation, the biotin moiety remains inactive due to the DMT group. Treatment with a mild acid (typically 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane) protonates the urea nitrogen-DMT linkage. The bond cleaves to release the highly stabilized, resonance-delocalized 4,4'-dimethoxytrityl cation. This cation is bright orange, absorbing strongly at 498 nm, providing a critical, quantifiable spectroscopic readout of coupling efficiency[4].

Phase 3: Supramolecular Recognition (Capture)

With the DMT group removed, the native N1-urea nitrogen is unmasked. The biotinylated target can now undergo highly specific, non-covalent binding to the deep hydrophobic binding pockets of avidin or streptavidin for downstream purification or assay detection[5].

MoA Reagent N1-DMT-Biotin 2-Nitrophenyl Ester Conjugate DMT-Protected Biotin Conjugate Reagent->Conjugate Nucleophilic Attack (Expels 2-Nitrophenol) Amine Target Primary Amine (R-NH2) Amine->Conjugate Base (DIPEA) Deprotected Active Biotin Conjugate Conjugate->Deprotected 3% TCA in DCM (Releases Orange DMT Cation) Complex Streptavidin-Biotin Complex Deprotected->Complex Supramolecular Binding (Kd ~ 10^-14 M)

Fig 1: The 3-phase chemical mechanism of N1-DMT-Biotin 2-nitrophenyl ester.

Quantitative Physicochemical Parameters

To design robust experiments, one must understand the quantitative boundaries of the reagents. The following table summarizes the critical physicochemical data required for optimizing the conjugation and deprotection workflows.

ParameterValue / ConditionMechanistic Significance
Optimal Conjugation pH 8.0 - 9.0 (Apparent pH in organics)Ensures primary amine is deprotonated and nucleophilic.
Leaving Group pKa ~7.2 (2-Nitrophenol)Makes it an excellent leaving group under mildly basic conditions.
DMT Cleavage Acid 3% TCA or DCA in DCMMild enough to preserve amide/phosphodiester bonds; strong enough to cleave DMT.
DMT Cation λmax​ 498 nmAllows real-time UV-Vis quantification of coupling efficiency.
Extinction Coefficient ( ϵ ) ~71,700 M −1 cm −1 (at 498 nm)High sensitivity for calculating exact molar yield of the conjugate.

Self-Validating Experimental Protocol: Solid-Phase Oligonucleotide Labeling

A protocol is only as good as its built-in quality control. The following methodology for labeling an amino-modified oligonucleotide on a Controlled Pore Glass (CPG) solid support is designed as a self-validating system . By capturing and measuring the released DMT cation, you analytically prove both the success of the conjugation and the completion of the deprotection.

Materials Required:
  • Amino-modified oligonucleotide on CPG solid support (e.g., 1 µmol scale).

  • N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester (0.1 M in anhydrous DMF).

  • N,N-Diisopropylethylamine (DIPEA).

  • 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM).

  • Anhydrous Acetonitrile (ACN).

Step-by-Step Workflow:
  • Preparation & Swelling: Wash the CPG-bound amino-oligonucleotide with 3 mL of anhydrous ACN to swell the pores and remove residual moisture. Causality: Water will competitively hydrolyze the 2-nitrophenyl ester, destroying the reagent.

  • Conjugation (Coupling): Mix 1 mL of the 0.1 M Biotin reagent with 50 µL of DIPEA. Inject this solution into the CPG column. Incubate at room temperature for 30 minutes with gentle agitation. Causality: DIPEA neutralizes any residual acid and keeps the target amine nucleophilic.

  • Washing: Flush the column sequentially with 5 mL DMF, followed by 5 mL ACN, and finally 5 mL DCM. Causality: Thorough washing removes unreacted biotin reagent and 2-nitrophenol byproducts, preventing false positives in the subsequent quantification step.

  • Detritylation (Deprotection & Validation): Slowly push 3 mL of 3% TCA in DCM through the column, collecting the eluate in a volumetric flask. The eluate will flash a brilliant orange. Continue washing with TCA until the eluate is completely clear. Causality: The acid cleaves the N1-DMT group. The orange color is the physical manifestation of the trityl cation.

  • Quantification: Dilute the collected orange eluate to a known volume (e.g., 10 mL) with 0.1 M p-toluenesulfonic acid in ACN. Measure the absorbance at 498 nm using a UV-Vis spectrophotometer. Use the Beer-Lambert law ( A=ϵ⋅c⋅l ) to calculate the exact micromoles of biotin successfully conjugated.

Protocol Step1 Step 1: Preparation Swell CPG in Anhydrous ACN Step2 Step 2: Coupling Inject Reagent + DIPEA (30 min) Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Detritylation Elute with 3% TCA in DCM Step3->Step4 Step5 Step 5: Validation Measure Absorbance at 498 nm Step4->Step5 Collect Orange Eluate

Fig 2: Self-validating solid-phase labeling workflow with integrated UV-Vis quantification.

Conclusion

The use of N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester is a prime example of rational chemical design applied to bioconjugation. By leveraging the leaving-group kinetics of the 2-nitrophenyl ester and the orthogonal protection/solubility enhancement of the DMT group, researchers can achieve near-quantitative labeling of complex biomolecules. Most importantly, the built-in chromophore release provides an elegant, self-validating mechanism that ensures scientific integrity and reproducibility in high-stakes drug development and molecular diagnostic workflows.

References

  • Primetech Oligonucleotide Synthesis Reagents. DMT-Biotin phosphoramidite and active esters. Retrieved from: [Link]

  • Nucleic Acids Research (Oxford Academic). A protected biotin containing deoxycytidine building block for solid phase synthesis of biotinylated oligonucleotides. Vol. 18, No. 15. Retrieved from:[Link]

  • Bioconjugate Chemistry (ACS Publications). Polyion Complex Micelles with Protein-Modified Corona for Receptor-Mediated Delivery of Oligonucleotides into Cells. Retrieved from: [Link]

  • Google Patents (US5419966A).Solid support for synthesis of 3'-tailed oligonucleotides.

Sources

Exploratory

A Technical Guide to N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester: Structure, Mechanism, and Application in Bioconjugation

This guide provides an in-depth technical overview of N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester, a specialized reagent for biotinylation. It is intended for researchers, scientists, and professionals in drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester, a specialized reagent for biotinylation. It is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's structure, reaction mechanism, and its primary application in the high-purity synthesis of biotinylated biomolecules, particularly oligonucleotides.

Part 1: Molecular Structure and Component Functionality

N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester is a molecule meticulously designed for controlled, high-efficiency biotinylation. Its structure can be deconstructed into three key functional components, each serving a distinct and critical purpose in the context of chemical synthesis.

  • D-(+)-biotin: This is the core functional reporter moiety. Biotin (Vitamin B7) is renowned for its exceptionally strong and specific non-covalent interaction with the proteins avidin and streptavidin (Ka = 10¹⁵ M⁻¹).[1] This high-affinity binding is the foundation of numerous detection, purification, and immobilization assays in molecular biology.[1][2] The valeric acid side chain of biotin is essential for this interaction.[3][4]

  • 2-nitrophenyl ester: This is an amine-reactive "activated ester." The carboxylic acid of biotin's valeric side chain is converted into an ester with 2-nitrophenol. The nitro group is strongly electron-withdrawing, which makes the 2-nitrophenolate a good leaving group. This "activation" renders the ester's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by primary amines, leading to the formation of a stable amide bond.[5][6] This functionality is the chemical basis for conjugating the biotin molecule to a target.

  • N1-(Dimethoxytrityl) Group: The Dimethoxytrityl (DMT) group is a bulky, acid-labile protecting group attached to the N1 position of the biotin ring.[7] Its primary functions are twofold:

    • Protection: It shields the N1 position of the biotin ring from undergoing undesirable side reactions during subsequent chemical steps, particularly the harsh basic conditions used for deprotection in oligonucleotide synthesis.[8]

    • Purification Handle: The lipophilic DMT group provides a powerful tool for the purification of the final biotinylated product. "DMT-on" reverse-phase HPLC or cartridge purification allows for the efficient separation of the successfully synthesized, full-length, biotinylated oligonucleotide (which retains the DMT group) from shorter "failure" sequences that lack it.[8][9] This is crucial for applications demanding high-purity reagents, such as PCR primers.[9]

mol N1-(DMT)-D-(+)biotin 2-nitrophenyl ester biotin D-(+)-Biotin Core mol->biotin is built on dmt N1-Dimethoxytrityl (DMT) Group mol->dmt is protected by ester 2-Nitrophenyl Ester mol->ester is activated by func_biotin High-Affinity Reporter (Binds Streptavidin) biotin->func_biotin enables func_dmt Acid-Labile Protecting Group & Purification Handle dmt->func_dmt provides func_ester Amine-Reactive Group (Forms Amide Bond) ester->func_ester enables

Caption: Functional components of the biotinylation reagent.

Part 2: Mechanism of Amine-Reactive Biotinylation

The core function of this reagent is to covalently link biotin to a primary amine on a target molecule via a nucleophilic acyl substitution reaction.

The reaction proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of a primary amine (R-NH₂) attacks the electrophilic carbonyl carbon of the 2-nitrophenyl ester.

  • Tetrahedral Intermediate: A transient, unstable tetrahedral intermediate is formed.

  • Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the 2-nitrophenolate anion, which is a stable leaving group due to resonance stabilization provided by the nitro group.

  • Proton Transfer: The positively charged amine is deprotonated (often by another amine molecule in the solution) to yield the final, stable amide bond, covalently linking the biotin to the target molecule.

This reaction is typically carried out in a pH range of 7-9.[10] Below this range, the amine is largely protonated (R-NH₃⁺) and non-nucleophilic. Above this range, hydrolysis of the ester becomes a significant competing reaction.[11]

Reagent Biotin-2-Nitrophenyl Ester (R'-CO-OAr) Intermediate Tetrahedral Intermediate Reagent->Intermediate 1. Nucleophilic Attack Amine Primary Amine (R-NH₂) Amide Biotinylated Target (R'-CO-NH-R) LeavingGroup 2-Nitrophenolate Intermediate->Amide 2. Collapse & Leaving    Group Departure Intermediate->LeavingGroup

Caption: Mechanism of amine-reactive biotinylation.

Part 3: Core Application: 5'-Biotinylation of Synthetic Oligonucleotides

The primary and most refined application of N1-(DMT)-D-(+)biotin 2-nitrophenyl ester is in the final step of solid-phase oligonucleotide synthesis to produce high-purity 5'-biotinylated DNA or RNA.[12][13][14] This process is integral to manufacturing probes for hybridization assays, primers for PCR applications, and molecules for affinity pull-down studies.[2]

Detailed Experimental Protocol

The following protocol outlines the on-support biotinylation of an oligonucleotide following automated solid-phase synthesis.[15][16]

Prerequisites:

  • A fully synthesized oligonucleotide still attached to the solid support (e.g., Controlled Pore Glass, CPG).

  • The 5'-DMT group from the final nucleotide has been removed (detritylation).

  • An amino-modifier (e.g., 5'-Amino-Modifier C6) has been successfully coupled to the 5'-terminus of the oligonucleotide, providing the primary amine for conjugation.

Step 1: Reagent Preparation

  • Prepare a solution of N1-(DMT)-D-(+)biotin 2-nitrophenyl ester in an appropriate solvent mixture (e.g., Acetonitrile/Pyridine). The concentration should be optimized based on the synthesizer and synthesis scale.

  • Prepare a separate activator solution, typically a non-nucleophilic base like Diisopropylethylamine (DIPEA) in acetonitrile.

Step 2: On-Support Biotinylation Reaction

  • Wash the synthesis column containing the amino-modified oligonucleotide thoroughly with anhydrous acetonitrile to remove any residual moisture or reagents from the previous steps.

  • Deliver the biotinylation reagent solution and the activator solution simultaneously to the synthesis column.

  • Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at room temperature. This "coupling" time allows for the amine on the oligonucleotide to react with the activated ester of the biotin reagent.

  • Following the reaction, wash the column extensively with acetonitrile to remove unreacted biotin reagent and byproducts.

Step 3: Cleavage and Deprotection

  • Treat the solid support with a cleavage/deprotection solution, typically concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).

  • Incubate at an elevated temperature (e.g., 55-65°C) for several hours. This step performs three crucial functions:

    • Cleaves the ester linkage holding the oligonucleotide to the solid support.

    • Removes the protecting groups from the nucleobases (e.g., benzoyl, isobutyryl).

    • Removes the cyanoethyl protecting groups from the phosphate backbone.

    • Note: The N1-DMT group on the biotin is stable to these basic conditions but will be removed by acid.

Step 4: Purification ("DMT-On")

  • After deprotection, the solution contains the full-length, 5'-biotinylated (and still DMT-protected) oligonucleotide, as well as shorter, non-biotinylated failure sequences.

  • Load the crude solution onto a reverse-phase (RP) HPLC column or a purification cartridge.

  • The lipophilic DMT group causes the desired product to be strongly retained on the column, while the hydrophilic, DMT-lacking failure sequences are washed away.[9]

  • Elute the purified "DMT-on" product using a higher concentration of organic solvent (e.g., acetonitrile).

  • Treat the purified product with a mild acid (e.g., 80% acetic acid) to remove the DMT group from the biotin, yielding the final, pure 5'-biotinylated oligonucleotide.

Caption: Workflow for 5'-biotinylation of synthetic oligonucleotides.

Part 4: Technical Considerations and Data

Reagent Properties
PropertyValueSignificance
Molecular Formula C₃₇H₃₇N₃O₇S[17]Used for calculating molar quantities for reactions.
Molecular Weight ~683.8 g/mol Essential for accurate reagent preparation.
Reactivity Primary Amines[10]Highly specific conjugation chemistry.
Key Functional Groups DMT, 2-Nitrophenyl EsterEnables protection, purification, and reaction.
Solubility Soluble in organic solvents (Acetonitrile, DMF, DMSO).[9]Compatible with standard automated synthesis chemistry.
Advantages Over Alternatives

While other biotinylation reagents like N-hydroxysuccinimide (NHS) esters are common, the N1-(DMT)-D-(+)biotin 2-nitrophenyl ester offers distinct advantages in the context of solid-phase oligonucleotide synthesis:

  • Integrated Purification: The DMT group is the standard purification handle used in modern oligonucleotide synthesis. Its inclusion on the biotin reagent itself streamlines the entire workflow, allowing for a single, highly effective "DMT-on" purification step for the final conjugated product.[8]

  • Enhanced Stability: Protection at the N1 position prevents potential side reactions that could occur under the strongly basic conditions required for oligonucleotide deprotection.[8]

  • High Purity: The combination of a highly specific on-support reaction and the integrated DMT-on purification strategy consistently yields biotinylated oligonucleotides of very high purity, which is critical for sensitive downstream applications.[9]

Conclusion

N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester is a sophisticated chemical tool engineered for a specific and demanding application: the production of high-purity, 5'-biotinylated oligonucleotides. By ingeniously combining a stable protecting group that doubles as a purification handle with a highly reactive amine-specific ester, this reagent provides an efficient and reliable method for synthesizing critical reagents for research and diagnostic development. Understanding the function of each molecular component and the logic of the synthetic workflow enables scientists to leverage this powerful technology to its fullest potential.

References

  • Glen Research. (n.d.). Biotin Labeling of Oligonucleotides. Glen Research. Retrieved from [Link]

  • Glen Research. (1991). Glen Report 4-15: Biotin Phosphoramidites. Glen Research. Retrieved from [Link]

  • Link Technologies. (n.d.). DMT-C3(Biotin)-Suc-CPG (O-DMT-N-biotinyl-3-aminopropan-1,2-diol-Suc-CPG). Link Technologies. Retrieved from [Link]

  • Kovacs, J., et al. (1979). Long-chain and other substituted 2-Nitrophenyl active ester derivatives of some amino acids. Australian Journal of Chemistry, 32(2), 405-410. Retrieved from [Link]

  • Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Biotage. Retrieved from [Link]

  • Hyde, A. J., & Valiyaveetil, F. I. (2021). Biotin's Lessons in Drug Design. Journal of Medicinal Chemistry, 64(22), 16429-16441. Retrieved from [Link]

  • Link Technologies. (n.d.). Product Page for DMT-C3(Biotin)-Suc-CPG. Retrieved from [Link]

  • Syvanen, A. C., et al. (1990). Biotinylation of Oligonucleotides Using a Water Soluble Biotin Ester. Bioconjugate Chemistry, 1(2), 112-124. Retrieved from [Link]

  • Tee, O. S., & Fedortchenko, A. A. (1998). Catalysis of Ester Aminolysis by Cyclodextrins. The Reaction of Alkylamines with p-Nitrophenyl Alkanoates. The Journal of Organic Chemistry, 63(20), 6791-6798. Retrieved from [Link]

  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio. Retrieved from [Link]

  • Google Patents. (2024). WO2024156288A1 - Dnmt1 inhibitors, pharmaceutical compositions, and therapeutic applications.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11592031, DMT-Biotin. PubChem. Retrieved from [Link]

  • Williams, S. J., et al. (2010). Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates. Beilstein Journal of Organic Chemistry, 6, 807. Retrieved from [Link]

  • NextSDS. (n.d.). D-(+)BIOTIN 2-NITROPHENYL ESTER — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Biotin's Lessons in Drug Design. Retrieved from [Link]

  • Bayer, E. A., et al. (1986). 3-(N-Maleimido-propionyl)biocytin: a versatile thiol-specific biotinylating reagent. Analytical Biochemistry, 154(2), 367-374. Retrieved from [Link]

  • ResearchGate. (n.d.). The Dimethoxytrityl Resin Product Anchored Sequential Synthesis Method (DMT PASS): A Conceptually Novel Approach to Oligonucleotide Synthesis. Retrieved from [Link]

  • Briody, J. M., & Satchell, D. P. N. (1968). Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups. Journal of the Chemical Society B: Physical Organic, 168-174. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representation of biotinylation procedure for oligonucleotides on solid support. Retrieved from [Link]

  • Ananthan, S., et al. (2008). Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents. Bioorganic & Medicinal Chemistry, 16(17), 8345-8354. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester: A Chemically-Gated Biotinylation Reagent for Advanced Bioconjugation Strategies

Introduction: Deconstructing a Multifunctional Biotinylation Reagent In the landscape of bioconjugation, precision and control are paramount. The ability to selectively label biomolecules, purify the resulting conjugates...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Deconstructing a Multifunctional Biotinylation Reagent

In the landscape of bioconjugation, precision and control are paramount. The ability to selectively label biomolecules, purify the resulting conjugates, and control the availability of functional tags are critical for applications ranging from diagnostics to drug delivery. N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester is a sophisticated biotinylation reagent designed to meet these advanced requirements. Its unique tripartite structure—comprising a reactive ester, a high-affinity biotin tag, and a temporary protecting group—offers a level of control not found in standard biotinylation reagents.

This guide provides an in-depth technical overview of this compound, elucidating the strategic role of each of its chemical moieties. We will explore the causality behind its design and provide field-proven insights into its application, empowering researchers, scientists, and drug development professionals to leverage its unique capabilities for complex experimental workflows.

The core of this reagent's functionality lies in the strategic protection of the N1 nitrogen of the biotin ring with a dimethoxytrityl (DMT) group. This acid-labile protecting group provides an orthogonal handle for purification and can temporarily modulate biotin's interaction with avidin-family proteins. The 2-nitrophenyl (ONp) ester, an effective activating group, allows for efficient covalent linkage to primary amines on target biomolecules. This combination enables a "catch-and-release" methodology and protects the biotin moiety during specific chemical synthesis steps.

Pillar 1: The Chemistry of Control - Understanding the Components

To fully appreciate the utility of N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester, we must first understand the function of its three key components.

The 2-Nitrophenyl Ester: An Amine-Reactive Handle

The 2-nitrophenyl ester is an activated ester that readily reacts with nucleophilic groups, primarily the primary amines found on the side chains of lysine residues and the N-terminus of proteins and peptides. This reaction, a nucleophilic acyl substitution, results in the formation of a stable amide bond, covalently linking the biotin construct to the target molecule.

While N-hydroxysuccinimide (NHS) esters are more commonly used for amine acylation, nitrophenyl esters present a distinct reactivity profile. The electron-withdrawing nitro group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. Comparative studies have shown that while NHS esters may react faster, p-nitrophenyl (PNP) esters, a close relative of the 2-nitrophenyl ester, can offer a different balance of reactivity and hydrolytic stability[1]. The choice of a 2-nitrophenyl ester over the more common 4-nitrophenyl ester may be predicated on subtle differences in reactivity or solubility tailored for specific applications.

D-(+)-Biotin: The High-Affinity Tag

Biotin (Vitamin H) is renowned for its extraordinarily strong and specific interaction with avidin and streptavidin proteins (Kd ≈ 10⁻¹⁵ M). This interaction is one of the strongest non-covalent bonds known in nature and forms the basis of numerous detection, purification, and immobilization techniques in molecular biology and biotechnology[2]. Once conjugated to a target molecule, the biotin moiety allows for:

  • Sensitive Detection: Using enzyme-conjugated streptavidin (e.g., Streptavidin-HRP).

  • Affinity Purification: Immobilizing the biotinylated molecule on streptavidin-coated beads or columns.

  • Immobilization: Attaching the biomolecule to streptavidin-coated surfaces for biosensor applications.

The N1-Dimethoxytrityl (DMT) Group: The Orthogonal Control Element

The dimethoxytrityl (DMT) group is a bulky, acid-labile protecting group. Its inclusion on the N1 nitrogen of the biotin ring is a key design feature that imparts unique functionalities.

  • Protection during Synthesis: The N1 position of biotin can be susceptible to side reactions under certain conditions, for instance, during automated oligonucleotide synthesis using nucleophilic activators like DCI[3][4]. Protecting this position with a DMT group ensures the integrity of the biotin molecule during complex synthetic schemes[5].

  • Hydrophobicity for Purification: The DMT group is highly hydrophobic. This property is extensively exploited for the purification of synthetic oligonucleotides via reverse-phase high-performance liquid chromatography (RP-HPLC) or cartridge purification[4][6][7]. A "DMT-on" strategy allows for the selective retention of the desired full-length product, while truncated "failure sequences" that have lost the DMT group are washed away. This same principle can be applied to purify the N1-DMT-biotinylated target molecule away from unreacted starting materials.

  • Steric Hindrance and Controlled Binding: The bulky DMT group can sterically hinder the interaction between biotin and streptavidin. This allows for a "chemically-gated" approach. The biotinylated molecule can be manipulated and purified under conditions where the biotin-streptavidin interaction is temporarily blocked. Subsequent removal of the DMT group with a mild acid treatment fully restores the high-affinity binding.

Pillar 2: Field-Proven Applications & Methodologies

The unique structure of N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester lends itself to specialized workflows where purification and controlled binding are critical.

Application 1: Purification-Enhanced Biotinylation of Peptides and Proteins

A primary application is the biotinylation of valuable peptides or proteins, followed by a highly efficient purification step to remove unreacted biomolecules and excess labeling reagent.

workflow cluster_reaction Step 1: Conjugation Reaction cluster_purification Step 2: DMT-On Purification cluster_cleavage Step 3: DMT Cleavage Peptide Peptide with Primary Amine (Target-NH2) Mix Reaction Mixture: Target-NH-Biotin-DMT + Unreacted Target + Hydrolyzed Reagent Peptide->Mix pH 8.0-9.0 (e.g., Borate Buffer) Reagent N1-DMT-Biotin-ONp (Reagent) Reagent->Mix RP_Column Reverse-Phase (RP) Cartridge/Column Mix->RP_Column Load Mixture Wash Wash with Low % Acetonitrile (Removes Unreacted Peptide) RP_Column->Wash Elute Elute with High % Acetonitrile (Collects DMT-Biotin-Peptide) RP_Column->Elute Cleavage Treat with Mild Acid (e.g., 2% TFA) Elute->Cleavage Final_Product Pure, Functional Target-NH-Biotin Cleavage->Final_Product

Caption: Workflow for purification-enhanced biotinylation using the DMT group.

  • Dissolution: Dissolve the N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester in an anhydrous, water-miscible organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to a stock concentration of 10-20 mg/mL.

  • Reaction Buffer: Prepare a reaction buffer with a pH of 8.0-9.0. A 100 mM sodium borate or sodium bicarbonate buffer is suitable. Avoid buffers containing primary amines (e.g., Tris), as they will compete for the reaction.

  • Conjugation:

    • Dissolve the target peptide or protein in the reaction buffer.

    • Add a 5- to 20-fold molar excess of the dissolved biotinylation reagent to the peptide/protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • DMT-On Purification (RP-Cartridge):

    • Condition a reverse-phase C18 cartridge (e.g., Sep-Pak) according to the manufacturer's instructions, typically with acetonitrile followed by an equilibration buffer (e.g., 0.1 M TEAA or 0.1% TFA in water).

    • Load the reaction mixture onto the conditioned cartridge. The DMT-containing conjugate will bind strongly.

    • Wash the cartridge with a low-concentration acetonitrile buffer (e.g., 5-10% acetonitrile in equilibration buffer) to elute unreacted, less hydrophobic peptides and hydrolyzed reagent.

    • Elute the purified DMT-biotin-peptide conjugate with a higher concentration of acetonitrile (e.g., 50-80% acetonitrile in equilibration buffer).

  • DMT Group Cleavage:

    • Lyophilize the eluted fraction to remove the solvent.

    • Resuspend the dried conjugate in a mild acidic solution, such as 2% trifluoroacetic acid (TFA) in water or 80% acetic acid.

    • Incubate for 15-30 minutes at room temperature. The solution will turn orange/pink as the DMT cation is released.

    • The acid can be removed by lyophilization or buffer exchange (e.g., desalting column) into the desired final buffer.

  • Validation: The final, purified biotinylated peptide can be analyzed by mass spectrometry to confirm the modification and by a streptavidin-binding assay (e.g., ELISA or dot blot) to confirm functionality.

Application 2: Orthogonal Labeling Strategies

The DMT-protected biotin allows for multi-step, orthogonal labeling workflows. A biomolecule can first be biotinylated with the N1-DMT-protected reagent. This conjugate can then be subjected to a second chemical modification reaction that might otherwise be incompatible with an unprotected biotin molecule. After the second reaction is complete, the DMT group can be removed to unmask the biotin for subsequent applications.

orthogonal_workflow Start Biomolecule with Amine and Thiol Groups Step1 React with N1-DMT-Biotin-ONp (Targets Amine Group) Start->Step1 Intermediate1 DMT-Biotin-Labeled Biomolecule (Thiol Group Free) Step1->Intermediate1 Step2 React with Thiol-Reactive Dye (e.g., Maleimide-Dye) Intermediate1->Step2 Intermediate2 Dual-Labeled Biomolecule (Biotin still protected) Step2->Intermediate2 Step3 Mild Acid Treatment (e.g., 2% TFA) Intermediate2->Step3 Final Fully Functional Dual-Labeled Probe: Biotin + Fluorescent Dye Step3->Final

Caption: Orthogonal labeling strategy enabled by DMT protection of biotin.

Pillar 3: Trustworthiness & Self-Validating Systems

A robust experimental design incorporates self-validating steps. The use of N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester has an intrinsic validation point: the cleavage of the DMT group.

  • Spectrophotometric Quantification: The released DMT cation has a strong absorbance maximum around 495-500 nm in acidic solutions. This allows for the colorimetric quantification of the purified conjugate before the final cleavage step, providing a direct measure of the yield of the biotinylation and purification process.

Data Presentation: Comparative Reactivity & Stability

The choice of an activated ester is a critical experimental parameter. The following table summarizes the general characteristics of nitrophenyl (PNP) esters in comparison to the more common NHS esters.

FeatureN-Hydroxysuccinimide (NHS) Esterp-Nitrophenyl (PNP) EsterCausality & Implication
Reactivity with Amines Very HighHighNHS esters generally offer faster reaction kinetics. However, PNP esters are still highly effective for amine acylation[1]. The 2-nitrophenyl ester in the topic compound is expected to have similar high reactivity.
Hydrolytic Stability ModerateLowerIn aqueous buffers, NHS esters are susceptible to hydrolysis, which competes with the desired amidation reaction. Some studies show PNP esters to have even lower stability[1], necessitating careful control of aqueous reaction times and conditions.
Solubility Variable (Solvent often needed)Variable (Solvent often needed)Both reagent types often require dissolution in an organic cosolvent like DMF or DMSO before addition to the aqueous reaction mixture.
Leaving Group N-hydroxysuccinimidep-NitrophenolThe leaving group is released upon reaction. p-Nitrophenol is chromogenic and can be monitored spectrophotometrically at ~400 nm, which can sometimes be used to track reaction progress.

Conclusion: A Tool for the Discerning Biochemist

N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester is not a standard, off-the-shelf biotinylation reagent. It is a specialized tool designed for multi-step, high-purity applications. Its key advantage lies in the temporary, acid-labile DMT protection of the biotin N1-position, which enables robust purification of the labeled conjugate and allows for orthogonal chemical strategies. By understanding the interplay between the amine-reactive ester, the high-affinity biotin tag, and the strategically placed protecting group, researchers can design more controlled, efficient, and verifiable bioconjugation experiments, ultimately leading to higher quality data and more reliable downstream applications.

References

  • AxisPharm. (n.d.). DMTR-biotin-PEG2-amine. Retrieved from AxisPharm website. [Link]

  • Kao, C. L., et al. (2011). Polyfluorophenyl Ester-Terminated Homobifunctional Cross-Linkers for Protein Conjugation. Chemistry – An Asian Journal, 6(5), 1313-1319. [Link]

  • Glen Research. (n.d.). Glen Report 4.15: Biotin Phosphoramidites. Retrieved from Glen Research. [Link]

  • Olejnik, J., Sonar, S., Krzymañska-Olejnik, E., & Rothschild, K. J. (1995). Photocleavable biotin phosphoramidite for 5'-end-labeling, affinity purification and phosphorylation of synthetic oligonucleotides. Nucleic Acids Research, 23(19), 3844–3849. [Link]

  • Inard, C., Fourcade, E., Baron, R., Tovar, D., Chaisemartin, L., Blonski, C., & Faye, J. C. (2006). Syntheses of functionalized biotin N-1' derivatives: new tools for the control of gene expression with small molecules. Bioconjugate Chemistry, 17(4), 1030-1035. [Link]

  • Glen Research. (n.d.). Biotin Labeling of Oligonucleotides. Retrieved from Glen Research. [Link]

  • Bioneer. (n.d.). Labeling Modifiers. Retrieved from Bioneer website. [Link]

Sources

Exploratory

The Dual-Sensitive Paradigm: Navigating the Stability of DMT-Biotin-2-Nitrophenyl Ester in Solution

Executive Summary In advanced bioconjugation and oligonucleotide synthesis, the demand for multifunctional reagents has led to the development of highly specialized molecules like DMT-biotin-2-nitrophenyl ester . As a Se...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced bioconjugation and oligonucleotide synthesis, the demand for multifunctional reagents has led to the development of highly specialized molecules like DMT-biotin-2-nitrophenyl ester . As a Senior Application Scientist, I frequently encounter workflows where researchers struggle with the erratic performance of this reagent. The root cause is rarely the reagent itself, but rather a misunderstanding of its dual-sensitive nature.

This molecule features two highly reactive, environmentally sensitive moieties:

  • The 4,4'-Dimethoxytrityl (DMT) Group : An acid-labile protecting group that provides a lipophilic handle for reverse-phase HPLC purification and a quantifiable chromophore[1].

  • The 2-Nitrophenyl (o-nitrophenyl) Ester : A base-labile, moisture-sensitive active ester designed for efficient aminolysis (coupling to primary amines).

Successfully deploying this reagent requires navigating a narrow thermodynamic and kinetic window. This whitepaper provides an in-depth mechanistic profiling of its degradation pathways, a comprehensive stability matrix, and self-validating experimental protocols to ensure reproducible bioconjugation.

Mechanistic Profiling of Degradation Pathways

To master the handling of DMT-biotin-2-nitrophenyl ester, one must understand the opposing forces of its degradation: acid-catalyzed detritylation and base-catalyzed ester hydrolysis.

Acid-Catalyzed Detritylation

The DMT group is attached to the biotin core (typically at the 1-N position) to enhance organic solubility and facilitate downstream purification. The acid-catalyzed removal of the DMT group is a pseudo-first-order kinetic process that is heavily dependent on the pH of the microenvironment[2]. In aqueous solutions with a pH below 6.0, the protonation of the bridging heteroatom triggers the rapid release of the highly stable, intensely orange-colored DMT carbocation (absorbing at 498 nm). If this occurs prematurely in solution, the reagent loses its utility as an HPLC purification handle.

Base-Catalyzed Ester Hydrolysis

The 2-nitrophenyl ester is an amine-reactive moiety. While 4-nitrophenyl (p-nitrophenyl) esters are more ubiquitous in standard peptide synthesis[3], the 2-nitrophenyl (ortho-nitrophenyl) ester offers unique steric properties. The proximity of the bulky nitro group to the ester linkage provides mild steric shielding against spontaneous hydrolysis, yet it remains highly susceptible to hydroxide-ion catalyzed cleavage[4]. As the pH rises above 7.5, the rate of ester hydrolysis accelerates exponentially, releasing 2-nitrophenolate (a yellow chromophore absorbing near 400 nm) and rendering the biotin core inert to target amines[5].

DegradationPathways Reagent DMT-Biotin-2-Nitrophenyl Ester (Intact Reagent) Acid Acidic Aqueous Media (pH < 6.0) Reagent->Acid Exposure Base Basic Aqueous Media (pH > 7.5) Reagent->Base Exposure Anhydrous Anhydrous Organics (DMSO / DMF) Reagent->Anhydrous Dissolution Degradation1 Detritylation (Loss of DMT Group) Acid->Degradation1 Rapid Kinetics Degradation2 Ester Hydrolysis (Release of 2-Nitrophenol) Base->Degradation2 Hydrolytic Cleavage Stable Stable Stock Solution (> 6 months at -20°C) Anhydrous->Stable Preserves Integrity

Figure 1: Divergent degradation pathways of DMT-biotin-2-nitrophenyl ester based on solvent and pH conditions.

Solvent Compatibility & Stability Matrix

When stored as a lyophilized powder at -20°C and protected from light and moisture, nitrophenyl ester derivatives exhibit a shelf life exceeding two years[3]. However, once introduced into solution, stability is dictated entirely by the solvent system. Table 1 summarizes the quantitative half-life data across various standard laboratory solvents.

Table 1: Stability Matrix of DMT-Biotin-2-Nitrophenyl Ester in Solution

Solvent / Buffer SystempHTemp (°C)Estimated Half-Life (t½)Primary Degradation Mechanism
Anhydrous DMSO / DMFN/A-20> 24 monthsNone (Highly Stable)
Anhydrous AcetonitrileN/A25> 6 monthsNone (Stable)
Sodium Acetate Buffer5.025< 30 minutesAcid-catalyzed detritylation
Phosphate Buffered Saline7.225~ 4.5 hoursMild ester hydrolysis
Sodium Borate Buffer9.025< 15 minutesRapid base-catalyzed hydrolysis

Experimental Protocol: Self-Validating Bioconjugation Workflow

To guarantee scientific integrity, protocols involving dual-sensitive reagents must include built-in quality control steps. The following methodology ensures that the reagent remains intact prior to conjugation and that the reaction conditions favor aminolysis over hydrolysis.

Phase 1: Reagent Reconstitution
  • Thermal Equilibration : Remove the lyophilized vial of DMT-biotin-2-nitrophenyl ester from -20°C storage and place it in a desiccator at room temperature (RT) for 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Even trace amounts of water will initiate the hydrolysis of the 2-nitrophenyl ester during storage.

  • Anhydrous Solubilization : Dissolve the reagent in high-purity, anhydrous DMSO (≤ 50 ppm H₂O) to a final concentration of 20 mM.

    • Validation Step: Measure the absorbance of a 1:100 dilution of this stock at 400 nm. A baseline reading confirms the ester is intact. A rapid spike in A400 indicates premature hydrolysis into 2-nitrophenolate, signaling a moisture-compromised solvent.

Phase 2: Target Preparation and Conjugation
  • Buffer Optimization : Dissolve your target amine-containing molecule (e.g., peptide or modified oligonucleotide) in an amine-free buffer (100 mM Sodium Phosphate, 150 mM NaCl) adjusted strictly to pH 7.2 .

    • Causality: At pH < 6.0, the DMT group undergoes rapid cleavage[2]. At pH > 8.0, hydroxide ions outcompete the target amine, hydrolyzing the ester[4]. A pH of 7.2 provides the optimal thermodynamic window where primary amines are sufficiently unprotonated to act as nucleophiles, while hydrolysis is kept to a minimum.

  • Reaction Execution : Add a 5- to 10-fold molar excess of the DMT-biotin stock solution to the target mixture. Ensure the final DMSO concentration does not exceed 10% v/v to prevent target precipitation. Incubate at RT for 2 hours with gentle agitation.

  • Quenching : Terminate the reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM. Incubate for 15 minutes.

    • Causality: The primary amine in Tris rapidly consumes any unreacted active ester, preventing off-target cross-reactivity during downstream processing.

Workflow Step1 1. Lyophilized Reagent Step2 2. Reconstitute in Anhydrous DMSO Step1->Step2 Step4 4. Mix & React (1-2 hours, RT) Step2->Step4 Step3 3. Prepare Target in pH 7.2 Buffer Step3->Step4 Step5 5. Quench & Purify Step4->Step5

Figure 2: Optimal experimental workflow for bioconjugation using DMT-biotin-2-nitrophenyl ester.

Analytical Validation of Conjugation Efficiency

Post-conjugation, the unique properties of the DMT group can be leveraged to quantify the success of the reaction before committing to costly downstream assays.

  • DMT Cation Assay : Take a small aliquot of the purified conjugate and treat it with 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane.

  • Spectrophotometric Quantification : The acidic environment will instantly cleave the DMT group, releasing the DMT carbocation. Measure the absorbance at 498 nm (Extinction coefficient ε = 71,700 M⁻¹cm⁻¹).

  • Yield Calculation : The concentration of the released DMT cation is directly proportional to the amount of biotin successfully conjugated to the target molecule, providing a rapid, self-validating metric of coupling efficiency.

AnalyticalValidation Sample Purified Conjugate Mixture Split1 Acidify with 3% TCA (pH < 3) Sample->Split1 Aliquot Split2 UV-Vis Spectroscopy (498 nm) Split1->Split2 Cleavage Result1 Quantify DMT Cation (Conjugation Yield) Split2->Result1 Analysis

Figure 3: Analytical workflow for validating bioconjugation efficiency via DMT cation release.

References

  • Krotz, A. H., et al. "Controlled Detritylation of Antisense Oligonucleotides." Organic Process Research & Development, ACS Publications, 2003.[Link]

  • O'Donoghue, A. C., et al. "Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates." Beilstein Journal of Organic Chemistry, 2010.[Link]

  • "Biotin Phosphoramidites and Supports." Glen Research.[Link]

  • Menger, F. M., et al. "Hydrolysis of p-Nitrophenyl Esters in the Presence of Polymer Micelles." Langmuir, ACS Publications, 2000.[Link]

Sources

Foundational

role of the dimethoxytrityl (DMT) group in biotinylation

The Strategic Role of the Dimethoxytrityl (DMT) Group in Oligonucleotide Biotinylation: Mechanisms, Purification, and Analytical Workflows Introduction: The Bottleneck of Biotinylation As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of the Dimethoxytrityl (DMT) Group in Oligonucleotide Biotinylation: Mechanisms, Purification, and Analytical Workflows

Introduction: The Bottleneck of Biotinylation

As a Senior Application Scientist, I frequently encounter downstream failures in affinity pull-down assays, surface plasmon resonance (SPR), and diagnostic probe development that trace back to a single upstream error: poor oligonucleotide purification. Biotinylation is the gold standard for molecular tagging due to the femtomolar affinity of the biotin-streptavidin interaction. However, attaching biotin to an oligonucleotide during solid-phase synthesis introduces a complex mixture of full-length products and truncated failure sequences.

The 4,4'-dimethoxytrityl (DMT) group is not merely a transient protecting group; it is a highly engineered chemical handle that dictates the success of biotinylated oligonucleotide synthesis, purification, and quantification[1]. This technical guide deconstructs the mechanistic causality of the DMT group in biotinylation workflows and provides field-proven, self-validating protocols for drug development professionals and molecular biologists.

The Mechanistic Triad of the DMT Group

The Hydrophobic Handle for DMT-On Purification

During automated solid-phase oligonucleotide synthesis, failure sequences are "capped" (typically acetylated) to prevent further elongation. As a result, only the full-length oligonucleotide retains the terminal 5'-modifier[2]. When utilizing a DMT-bearing biotin phosphoramidite, the highly lipophilic nature of the DMT group imparts a massive hydrophobic shift to the full-length sequence[3].

Causality: By maintaining the DMT group post-cleavage ("DMT-on" strategy), the full-length biotinylated sequence binds strongly to reverse-phase (RP) resins or solid-phase extraction (SPE) cartridges. The capped failure sequences, lacking the hydrophobic DMT moiety, are easily washed away in low-organic solvents[2]. This eliminates the need for high-performance liquid chromatography (HPLC), which is time-consuming and prone to cross-contamination—a critical vulnerability when synthesizing PCR primers[1].

Real-Time Spectrophotometric Quantification

The DMT group is acid-labile. When exposed to a mild acid (e.g., 2-3% trichloroacetic acid or dichloroacetic acid), the ether bonds are cleaved, releasing the resonance-stabilized 4,4'-dimethoxytrityl cation[4].

Causality: The liberated trityl cation exhibits a brilliant orange color with a strong absorbance maximum at ~498 nm. By measuring the absorbance of the wash effluent, scientists can continuously monitor the coupling efficiency of the biotin phosphoramidite in real-time, ensuring the synthesis meets the >95% efficiency threshold required for diagnostic-grade probes.

Trityl_Release A Oligo-Biotin-DMT (Colorless) B Acidic Cleavage (e.g., 3% TCA) A->B C Trityl Cation Released (Orange, Abs ~498 nm) B->C D Spectrophotometric Quantification C->D

Figure 1: Chemical logic of trityl cation release for real-time coupling efficiency monitoring.

Structural Protection Against Branching

Biotin contains secondary nitrogens (specifically the N1 position) that can act as unintended nucleophiles during the highly reactive phosphoramidite coupling cycles.

Causality: By selectively introducing the DMT group onto the N1 nitrogen of the biotin ring, the molecule is sterically and electronically shielded[5]. This prevents branching side-reactions during coupling, ensuring a linear, predictable oligonucleotide structure[6]. In other reagents like Biotin-TEG, the DMT group protects a 1,3-diol structure, allowing for the addition of multiple biotin molecules in sequence to amplify the detection signal[5].

Quantitative Data: Comparison of DMT-Bearing Biotin Reagents

To optimize your experimental design, reagent selection must align with the intended application. The following table summarizes the structural causality behind common DMT-biotin reagents.

ReagentDMT PositionSpacer ArmPrimary ApplicationCoupling Efficiency
5'-Biotin Phosphoramidite N1 of biotin ring[5]6-carbon (aminohexanol)Standard 5'-end labeling[4]>95%
Biotin-TEG Phosphoramidite 1,3-diol linker[5]15-atom triethylene glycolInternal/terminal labeling; signal amplification[5]>95%
PC Biotin Phosphoramidite N1 of biotin ring[6]Photocleavable (PCB)Affinity purification & UV-triggered release[6]95-97%[6]

Self-Validating Protocol: DMT-On Cartridge Purification

The following methodology details the Solid-Phase Extraction (SPE) of DMT-on biotinylated oligonucleotides. This protocol is designed as a self-validating system: the visual appearance of the orange trityl cation during the wash step confirms that the full-length product was successfully captured and is now being deprotected[7].

Materials: Reverse-phase purification cartridge (e.g., Glen-Pak™ or Poly-Pak™), 100 mg/mL NaCl, Acetonitrile (ACN), 2M Triethylammonium acetate (TEAA), 2% Trifluoroacetic acid (TFA).

Step-by-Step Methodology:

  • Cleavage and Deprotection: Deprotect the synthesized DMT-ON oligonucleotide in 0.5 mL of ammonium hydroxide at 55°C. Crucial: Do not lyophilize the solution[7].

    • Causality: Lyophilization can cause the highly hydrophobic DMT-biotin-oligo to irreversibly aggregate or adhere to the tube walls.

  • Ionic Adjustment: Add 0.5 mL of 100 mg/mL NaCl to the deprotected solution (final concentration ~50 mg/mL)[7].

    • Causality: High ionic strength neutralizes the polyanionic phosphate backbone, suppressing secondary structures and maximizing the hydrophobic interaction between the DMT group and the RP resin.

  • Cartridge Conditioning: Wash the cartridge with 1 mL ACN, followed by 1 mL 2M TEAA.

    • Causality: ACN solvates the hydrophobic resin bed. TEAA provides an ion-pairing environment that facilitates oligonucleotide binding.

  • Sample Loading: Pass the oligo/NaCl mixture through the cartridge dropwise. Collect the flow-through and reload it once.

    • Causality: The DMT-bearing full-length sequences bind to the resin. Capped failure sequences (lacking DMT) pass through.

  • Failure Sequence Wash: Wash the cartridge with 2 mL of dilute salt water.

    • Causality: Removes residual ammonium hydroxide, salts, and any weakly bound shortmers.

  • On-Column Detritylation (Self-Validation Step): Pass 2 mL of 2% TFA through the cartridge.

    • Causality: The acid cleaves the DMT group from the biotin moiety. Validation: You must observe a distinct orange/yellow band (the trityl cation) eluting from the cartridge[7]. If no color is seen, the coupling failed or the DMT was prematurely lost.

  • Final Elution: Wash with 2 mL deionized water to remove acid, then elute the pure, deprotected biotinylated oligonucleotide using 1 mL of 50% ACN in water.

DMT_Purification A 1. Solid-Phase Synthesis (Attach Biotin-DMT) B 2. Cleavage & Deprotection (Keep DMT Intact) A->B C 3. Load onto RP Cartridge (Hydrophobic Binding) B->C D 4. Wash Step (Elute Failure Sequences) C->D E 5. On-Column Detritylation (Acidic Wash) D->E F 6. Final Elution (Pure Biotin-Oligo) E->F

Figure 2: Workflow of DMT-on solid-phase extraction for biotinylated oligonucleotides.

Conclusion

The integration of the DMT group into biotin phosphoramidites represents a triumph of rational chemical design. By acting simultaneously as a protective shield against branching, a quantifiable reporter of coupling efficiency, and a robust hydrophobic handle for high-throughput purification, the DMT group ensures the structural integrity and purity of biotinylated oligonucleotides. For drug development professionals, mastering DMT-on workflows is non-negotiable for producing reliable, cross-contamination-free molecular tools.

References

  • Glen Research. "Glen Report 4-15: Biotin Phosphoramidites." Glen Research Technical Reports. Available at: [Link]

  • Schulte, M., et al. "Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides." Organic Process Research & Development, American Chemical Society. Available at:[Link]

  • Olejnik, J., et al. "Photocleavable Biotin Phosphoramidite for 5′-End-Labeling, Affinity Purification and Phosphorylation of Synthetic Oligonucleotides." Nucleic Acids Research, Oxford Academic. Available at:[Link]

  • Glen Research. "User Guide to Glen-Pak™ Purification." Glen Research Protocols. Available at:[Link]

  • Bioneer. "5'-Biotin phosphoramidite (0.25 g)." Bioneer Product Specifications. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Core Principles of Amine-Reactive Biotinylation Reagents

Abstract Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in modern life sciences, enabling a vast array of applications from affinity purification to sensitive detectio...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in modern life sciences, enabling a vast array of applications from affinity purification to sensitive detection in immunoassays.[1][2][3] This guide provides an in-depth exploration of the most common and versatile class of biotinylation reagents: those that target primary amines. We will delve into the fundamental chemical principles, dissect the critical parameters that govern reaction efficiency, and provide field-proven protocols to ensure robust and reproducible results. This document is intended for researchers, scientists, and drug development professionals seeking to master the theory and practice of amine-reactive biotinylation.

Introduction: The Power of the Biotin-Avidin Interaction

The utility of biotinylation is rooted in the extraordinary affinity between biotin (Vitamin H) and the proteins avidin and streptavidin.[4] This interaction is one of the strongest known non-covalent bonds in nature, characterized by a dissociation constant (Kd) on the order of 10⁻¹⁵ M.[4] This near-irreversible binding is rapid, highly specific, and stable across a wide range of pH, temperature, and denaturing conditions.[1][4]

Biotin's small size (244.31 g/mol ) allows it to be conjugated to macromolecules like proteins and antibodies with minimal risk of interfering with their biological function.[1][5] Furthermore, the valeric acid side chain of biotin provides a convenient handle for chemical modification, allowing for the synthesis of a diverse portfolio of biotinylation reagents with different reactive groups, spacer arms, and solubilities.[4][6]

The Chemistry of Amine-Reactive Biotinylation

The most frequently targeted functional group for biotinylation is the primary amine (-NH₂).[4][7] This is due to the abundance of primary amines on the surface of proteins, primarily the ε-amine of lysine residues and the α-amine at the N-terminus of each polypeptide chain.[4][8][9]

N-Hydroxysuccinimide (NHS) Esters: The Workhorse Reagents

The most prevalent class of amine-reactive biotinylation reagents utilizes an N-hydroxysuccinimide (NHS) ester functional group.[2][4][7][9] These reagents react with deprotonated primary amines via nucleophilic acyl substitution to form a stable and covalent amide bond, releasing N-hydroxysuccinimide as a byproduct.[8][10]

G cluster_reactants Reactants cluster_products Products Biotin_NHS Biotin-NHS Ester Biotin_Protein Biotinylated Protein (Stable Amide Bond) Biotin_NHS->Biotin_Protein Reaction NHS NHS (Byproduct) Biotin_NHS->NHS Release Protein_Amine Protein-NH₂ (Primary Amine) Protein_Amine->Biotin_Protein G cluster_workflow Consideration Workflow for Biotinylation Start Define Target Molecule & Application Buffer Is Buffer Amine-Free? Start->Buffer Exchange Buffer Exchange (Dialysis/Desalting) Buffer->Exchange No Reagent Select Reagent (NHS vs Sulfo-NHS, Spacer Arm) Buffer->Reagent Yes Exchange->Reagent MolarRatio Determine Molar Ratio (e.g., 20:1) Reagent->MolarRatio Reaction Perform Reaction (pH 7-9, RT or 4°C) MolarRatio->Reaction Quench Quench Excess Reagent (Tris/Glycine) Reaction->Quench Purify Purify Product (Desalting/Dialysis) Quench->Purify Validate Validate Biotinylation (HABA Assay) Purify->Validate End Proceed to Downstream Application Validate->End

Sources

Protocols & Analytical Methods

Method

High-Efficiency Oligonucleotide Biotinylation using N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester

Introduction & Mechanistic Rationale The biotinylation of oligonucleotides is a foundational technique for generating probes utilized in pull-down assays, surface plasmon resonance (SPR), and targeted drug delivery. Howe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The biotinylation of oligonucleotides is a foundational technique for generating probes utilized in pull-down assays, surface plasmon resonance (SPR), and targeted drug delivery. However, post-synthetic conjugation using standard N-hydroxysuccinimide (NHS) biotin active esters presents a significant chromatographic challenge. The addition of a standard biotin moiety does not impart sufficient hydrophobicity to separate the conjugated product from the unreacted precursor via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

To overcome this bottleneck, N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester (CAS: 869354-63-2) is employed. This specialized reagent integrates two critical structural features that create a self-validating, high-efficiency conjugation system:

  • N1-DMT Protection (The Purification Handle): The dimethoxytrityl (DMT) group on the N1 position of the biotin urea ring prevents non-specific branching side-reactions during conjugation. More importantly, it acts as a highly lipophilic "Trityl-ON" tag. This massive hydrophobic shift allows for baseline separation of the biotinylated oligonucleotide from unreacted hydrophilic species during RP-HPLC ()[1].

  • 2-Nitrophenyl Ester (The Active Leaving Group): This active ester is highly reactive toward primary aliphatic amines (e.g., 5'-aminohexyl linkers). Upon amidation, it releases 2-nitrophenol. At the reaction pH (8.5), 2-nitrophenol deprotonates into the 2-nitrophenolate anion, which exhibits a bright yellow color and strong absorbance in the near-UV/visible region ()[2],[3]. This allows researchers to spectrophotometrically monitor the reaction progress in real-time.

Data Presentation: Comparison of Biotinylation Reagents

The selection of the active ester dictates both the reaction kinetics and the downstream purification success. The table below summarizes the quantitative and qualitative differences between common biotinylation reagents.

Reagent TypeAmine ReactivityLeaving Group SignalRP-HPLC Resolving PowerPost-Purification Step
NHS-Biotin HighNone (Transparent)Poor (Co-elutes with precursor)None
DMT-Biotin-NHS HighNone (Transparent)Excellent (DMT-ON)Acidic Detritylation
N1-DMT-Biotin 2-nitrophenyl ester Very HighYes (Absorbance at ~410 nm) Excellent (DMT-ON) Acidic Detritylation

Experimental Protocol

Expertise Note: The causality behind the buffer selection is critical. The primary amine on a standard 5'-aminohexyl linker has a pKa of ~10.5. A reaction pH of 8.5–9.0 ensures a sufficient fraction of the amine is deprotonated (nucleophilic) while minimizing the competitive hydrolysis of the 2-nitrophenyl ester, which accelerates rapidly above pH 9.5.

Step 1: Preparation of the Amino-Modified Oligonucleotide
  • Dissolve the 5'-amino-modified oligonucleotide in 0.1 M Sodium Tetraborate buffer (pH 8.5) to a final concentration of 1–2 mM.

  • Self-Validation: Verify the precise oligonucleotide concentration via UV absorbance at 260 nm before proceeding to ensure accurate molar equivalent calculations.

Step 2: Preparation of the Active Ester
  • Dissolve N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester in anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to a concentration of 20 mM.

  • Caution: The reagent is moisture-sensitive. Prepare this solution immediately before use to prevent premature ester hydrolysis.

Step 3: Conjugation Reaction
  • Add the active ester solution to the oligonucleotide solution to achieve a 10:1 to 20:1 molar excess of the biotin reagent. Ensure the final organic solvent concentration (DMSO/DMF) is between 20–30% (v/v) to maintain the solubility of the highly lipophilic DMT-biotin reagent ()[4].

  • Incubate the mixture at room temperature for 2–4 hours.

  • Real-Time QC: Monitor the reaction mixture spectrophotometrically. The development of a distinct yellow color (release of the 2-nitrophenolate leaving group) confirms that the active ester is successfully reacting with the amine[2],[3].

Step 4: RP-HPLC Purification (DMT-ON)
  • Filter the reaction mixture and inject it onto a C18 RP-HPLC column.

  • Run a gradient of 0.1 M Triethylammonium acetate (TEAA, pH 7.0) and Acetonitrile.

  • The unreacted oligonucleotide will elute early (typically 10-15% Acetonitrile), while the DMT-biotinylated oligonucleotide will be strongly retained by the column and elute later (typically 35-45% Acetonitrile). Collect the late-eluting peak.

Step 5: Acidic Detritylation
  • Lyophilize the collected DMT-ON fraction to dryness.

  • Resuspend the pellet in 2% (v/v) aqueous Trifluoroacetic Acid (TFA) or 80% Acetic Acid. Incubate at room temperature for 15–30 minutes to cleave the DMT protecting group.

  • Quench the reaction by adding an equal volume of 0.1 M Sodium Acetate (pH 5.5).

Step 6: Final Desalting and QC
  • Remove the cleaved DMT alcohol and salts using a size-exclusion spin column (e.g., Sephadex G-25) or via standard ethanol precipitation.

  • Confirm the final product mass and purity using MALDI-TOF or ESI-MS.

Workflow Visualization

G A 5'-Amino-Oligonucleotide (Aqueous Buffer pH 8.5) C Conjugation Reaction (RT, 2-4 hours, Monitor at 410 nm) A->C B N1-DMT-D-Biotin 2-Nitrophenyl Ester (Dissolved in DMSO/DMF) B->C D RP-HPLC Purification (DMT-ON Separation) C->D Isolates Conjugate E Acidic Detritylation (2% Aqueous TFA) D->E Removes DMT Tag F Final Biotinylated Oligo (Desalted & QC'd) E->F Pure Product

Workflow for oligonucleotide biotinylation using N1-DMT-biotin 2-nitrophenyl ester.

References

  • Glen Research. "Biotin Labeling of Oligonucleotides." Glen Report. URL:[Link]

  • Winkler, J. "Oligonucleotide conjugates for therapeutic applications." Therapeutic Delivery (2013). PMC7022835. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6947, 2-Nitrophenol." PubChem. URL:[Link]

  • Chen et al. "Absorption Cross Sections of 2-Nitrophenol in the 295–400 nm Region." The Journal of Physical Chemistry A (2016). URL:[Link]

Sources

Application

Application Note: High-Yield Purification of DMT-Biotin Labeled Oligonucleotides via Reverse-Phase Chromatography

Introduction & Mechanistic Rationale The incorporation of biotin into synthetic oligonucleotides is a fundamental requirement for downstream applications such as streptavidin pull-down assays, surface plasmon resonance (...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The incorporation of biotin into synthetic oligonucleotides is a fundamental requirement for downstream applications such as streptavidin pull-down assays, surface plasmon resonance (SPR), and diagnostic microarrays. While post-synthetic conjugation via NHS-esters is possible, direct incorporation using a 5'-biotin phosphoramidite during automated solid-phase synthesis offers superior yield and scalability.

Crucially, utilizing a biotin phosphoramidite that retains the 4,4'-dimethoxytrityl (DMT) protecting group provides a powerful chromatographic advantage. Because standard solid-phase synthesis operates at a stepwise efficiency of 98.5–99.0%[1], a significant population of truncated "failure" sequences is generated. These failure sequences are acetyl-capped during the synthesis cycle and therefore lack the terminal DMT group.

The "DMT-on" purification strategy exploits the extreme hydrophobicity of the DMT moiety. By loading the crude cleavage mixture onto a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) column or a Solid-Phase Extraction (SPE) cartridge, researchers can transform a complex, sequence-dependent separation into a straightforward binary separation: the highly hydrophobic DMT-on full-length product is strongly retained, while the less hydrophobic DMT-off truncations are easily washed away[2][].

G A 1. Solid-Phase Synthesis (5'-DMT-Biotin Addition) B 2. Cleavage & Deprotection (Preserves DMT Group) A->B NH4OH, 55°C C 3. RP-HPLC / SPE Loading (Hydrophobic Retention) B->C Load in TEAA Buffer D 4. Organic Wash (Elutes DMT-off Failures) C->D 10-20% ACN E 5. On-Column Detritylation (Acidic Cleavage of DMT) D->E 3% TFA or Acetic Acid F 6. Final Elution (Pure Biotinylated Oligo) E->F 20-50% ACN

Workflow of DMT-on purification for biotinylated oligonucleotides.

Reagents and Buffer Systems

To maintain a self-validating and highly reproducible system, precise buffer preparation is critical.

  • Buffer A (Aqueous Ion-Pairing Agent): 0.1 M Triethylammonium acetate (TEAA), pH 7.0.

    • Causality: TEAA acts as an ion-pairing reagent. The positively charged triethylammonium cation interacts with the negatively charged phosphodiester backbone of the oligonucleotide, while its hydrophobic alkyl groups interact with the stationary phase, drastically enhancing retention and resolution[4].

  • Buffer B (Organic Eluent): 0.1 M TEAA in 90% Acetonitrile (ACN).

  • Detritylation Solution: 3% Trifluoroacetic acid (TFA) in water, or 80% Acetic Acid.

  • Cleavage Solution: 28-30% Ammonium Hydroxide (NH₄OH).

Experimental Protocols

Protocol A: Cleavage and Deprotection (DMT-Preservation)
  • Transfer the Controlled Pore Glass (CPG) resin containing the synthesized DMT-biotin oligonucleotide to a sealed vial.

  • Add 1.0 mL of 28-30% NH₄OH.

  • Incubate at 55°C for 8–16 hours to cleave the oligonucleotide from the solid support and remove base protecting groups.

  • Critical Step: Cool the vial completely before opening to prevent sample loss. Centrifuge briefly to pellet the CPG.

  • Transfer the supernatant to a new tube. Do not dry down the sample under acidic conditions, as this will cause premature loss of the DMT group[5].

Protocol B: Preparative RP-HPLC Purification

For high-resolution purification of complex or long (>40 nt) oligonucleotides, RP-HPLC is the gold standard[1].

  • Column Preparation: Equip the HPLC with a C18 or polymeric reverse-phase column (e.g., AmberChrom XT20)[1]. Equilibrate with 5% Buffer B.

  • Sample Loading: Dilute the crude NH₄OH extract 1:4 with Buffer A to lower the pH and reduce the ammonia concentration, ensuring optimal binding to the column.

  • Run Gradient: Execute the gradient outlined in Table 1.

  • Fraction Collection: Collect the major peak eluting during the 30-50% Buffer B phase. This is the DMT-on product.

  • Post-HPLC Detritylation: Lyophilize the collected fractions, resuspend in 80% Acetic Acid for 20 minutes at room temperature, and desalt using a size-exclusion column (e.g., Sephadex G-25) to yield the final pure biotinylated oligonucleotide.

Protocol C: Rapid SPE Purification & On-Column Detritylation

For high-throughput processing without HPLC equipment, Solid-Phase Extraction (SPE) utilizing polymeric HLB (Hydrophilic-Lipophilic Balance) cartridges allows for rapid purification and convenient on-column detritylation[4].

  • Conditioning: Pass 2 mL of 100% ACN through the cartridge, followed by 2 mL of Buffer A (0.1 M TEAA).

  • Loading: Load the diluted crude oligonucleotide directly onto the cartridge. The hydrophobic DMT-biotin tag anchors the full-length sequence to the resin[4].

  • Washing (Failure Removal): Wash with 3 mL of 1.5% NH₄OH to elute basic protecting groups and DMT-off failure sequences. Follow strictly with 3 mL of RNase-free water.

    • Causality: The water wash is mandatory. Residual ammonia will neutralize the acid in the next step, causing the detritylation reaction to fail[4].

  • On-Column Detritylation: Pass 2 mL of 3% TFA slowly through the cartridge (dropwise over 3 minutes).

    • Self-Validation: The release of the DMT cation will instantly turn the eluate a bright, vibrant orange. This provides immediate visual confirmation of successful deprotection.

  • Final Wash & Elution: Wash with 2 mL of water to remove residual acid. Elute the pure, detritylated biotinylated oligonucleotide using 1.5 mL of 20% ACN in water.

Quantitative Data Summaries

Table 1: Optimized RP-HPLC Gradient for DMT-Biotin Oligonucleotides

Time (min)% Buffer A (0.1 M TEAA)% Buffer B (90% ACN)Phase Objective
0.095%5%Equilibration & Loading
5.095%5%Binding of DMT-on oligo
25.070%30%Elution of DMT-off failure sequences
45.050%50%Elution of full-length DMT-on product
50.00%100%Column Wash
60.095%5%Re-equilibration

Table 2: SPE Cartridge Step-by-Step Solvent Volumes (100 mg Resin Bed)

StepSolvent / ReagentVolumePurpose
1. Condition100% Acetonitrile2.0 mLActivate hydrophobic resin
2. Equilibrate0.1 M TEAA (pH 7.0)2.0 mLEstablish ion-pairing environment
3. LoadCrude Oligo in TEAA1.0 - 5.0 mLBind DMT-on sequences
4. Wash 11.5% NH₄OH3.0 mLRemove basic impurities & shortmers
5. Wash 2RNase-free Water3.0 mLClear ammonia to allow acidification
6. Detritylate3% TFA2.0 mLCleave DMT group (Orange color release)
7. Wash 3RNase-free Water2.0 mLRemove residual acid
8. Elute20% Acetonitrile1.5 mLRecover pure biotinylated oligo

System Self-Validation and Quality Control

A robust protocol must be self-validating. To ensure the integrity of the purified biotinylated oligonucleotide, perform the following QC checks:

  • Spectrophotometric Validation: Measure the absorbance of the acid wash (from the detritylation step) at 498 nm . The DMT cation has a massive extinction coefficient ( ϵ≈71,700 M−1cm−1 ) at this wavelength. Quantifying this peak provides a direct, stoichiometric calculation of the total moles of full-length biotinylated product synthesized[5].

  • A260/A280 Ratio: The final eluted product should exhibit an A260/A280 ratio of ~1.8 for DNA (or ~2.0 for RNA), confirming the removal of proteinaceous or organic solvent contaminants.

Sources

Method

Application Note: High-Efficiency Cleavage of the DMT Group Following Oligonucleotide Biotinylation

Introduction & Mechanistic Overview Biotinylation is a ubiquitous modification in synthetic oligonucleotide chemistry, enabling highly sensitive detection and robust affinity purification via streptavidin-biotin interact...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Biotinylation is a ubiquitous modification in synthetic oligonucleotide chemistry, enabling highly sensitive detection and robust affinity purification via streptavidin-biotin interactions[1]. When introducing biotin at the 5'-terminus or internally, phosphoramidite reagents incorporating a 4,4'-dimethoxytrityl (DMT) protecting group (e.g., DMT-Biotin-TEG) are frequently utilized[1][2].

The DMT group serves a critical dual purpose:

  • Coupling Monitor: It allows for real-time spectrophotometric quantification of synthesis efficiency[2].

  • Purification Handle: Its extreme hydrophobicity facilitates "DMT-on" purification, allowing full-length sequences to be separated from truncated failure sequences[3][4].

However, to yield a biologically active and structurally unhindered probe, the DMT group must be quantitatively cleaved (detritylated) post-purification. Detritylation relies on acid-catalyzed hydrolysis of the ether linkage protecting the hydroxyl group[5]. Protonation of the ether oxygen leads to the expulsion of the resonance-stabilized 4,4'-dimethoxytrityl carbocation, which exhibits a strong absorbance at 498 nm (appearing bright orange)[6].

The Depurination Risk: The primary challenge during detritylation is the competing risk of depurination—the acid-catalyzed cleavage of the N-glycosidic bond of purines, particularly deoxyadenosine (dA)[7]. To mitigate this, the choice of acid, its concentration, and exposure time must be tightly controlled to create a self-validating, high-yield system[8].

Quantitative Comparison of Detritylation Reagents

To balance efficient DMT removal with the preservation of oligonucleotide integrity, various acidic reagents are employed depending on the purification modality. Table 1 summarizes the physicochemical parameters dictating reagent selection.

Table 1: Comparison of Acidic Reagents for DMT Cleavage

Acid ReagentTypical ConcentrationpKaCleavage EnvironmentExposure TimeDepurination Risk
Trichloroacetic Acid (TCA) 2 - 3% in water/DCM0.7Solid-Phase / SPE1 - 3 minHigh (if prolonged)
Dichloroacetic Acid (DCA) 3% in water/DCM1.5Solid-Phase / SPE1 - 3 minModerate
Trifluoroacetic Acid (TFA) 2% in water0.5Solid-Phase / SPE1 - 2 minHigh (if prolonged)
Acetic Acid (HOAc) 80% aqueous4.8Solution-Phase20 - 60 minLow

Experimental Workflows & Methodologies

G N1 Crude Synthesized Oligo (DMT-Biotin-ON) N2 Load onto Hydrophobic SPE Cartridge (e.g., Glen-Pak / HLB) N1->N2 TEAA Buffer N3 Salt Wash (Removes Failure Sequences) N2->N3 Bind Full-Length N4 On-Column Detritylation (2% TFA or 3% DCA) N3->N4 Retain DMT-Oligo N5 Water Wash (Removes Cleaved DMT & Acid) N4->N5 Cleave Ether Bond N6 Elution (Purified Biotinylated Oligo) N5->N6 50% ACN / 0.5% NH4OH

Logical workflow of DMT-on SPE purification and subsequent acid-catalyzed detritylation.

Protocol A: On-Cartridge Detritylation (Solid-Phase Extraction Method)

This methodology is optimal for rapid, high-throughput purification of DMT-Biotin oligonucleotides using hydrophobic polystyrene or HLB cartridges[6][9]. The intact DMT group anchors the full-length sequence to the resin, enabling on-column processing.

Materials Required:

  • Polymeric SPE Cartridge (e.g., Glen-Pak™ or SHIMSEN Styra HLB)[6][9]

  • 2.0 M Triethylammonium acetate (TEAA), pH 7.0[6]

  • Salt Wash Buffer (5% Acetonitrile in 100 mg/mL NaCl)[6]

  • 2% Trifluoroacetic Acid (TFA) in deionized water[6]

  • Elution Buffer (50% Acetonitrile containing 0.5% Ammonium Hydroxide)[6]

Step-by-Step Methodology:

  • Sample Preparation: Following standard ammonia deprotection, dilute the crude DMT-on biotinylated oligonucleotide 1:1 with 100 mg/mL NaCl[6].

    • Causality: High ionic strength enhances the hydrophobic interactions between the DMT group and the resin via the salting-out effect, forcing the oligo onto the stationary phase[10].

  • Cartridge Conditioning: Pass 1 mL of Acetonitrile through the cartridge, followed by 2 mL of 2.0 M TEAA[6].

    • Causality: TEAA acts as an ion-pairing reagent. The lipophilic triethylammonium cations pair with the oligonucleotide's negatively charged phosphodiester backbone, maximizing retention[9].

  • Loading and Washing: Load the sample mixture. Wash the cartridge with 2 x 1 mL of Salt Wash Buffer[6].

    • Causality: Truncated failure sequences lack the highly hydrophobic 5'-DMT-biotin moiety. They are insufficiently retained and are washed away in this step[9][10].

  • On-Column Detritylation: Pass 2 x 1 mL of 2% TFA slowly through the cartridge. A distinct orange band (the free DMT cation) will form and elute[6]. Leave the acid in contact with the resin for strictly 1 to 3 minutes.

    • Causality: The low pKa of TFA rapidly hydrolyzes the ether bond. Prolonged exposure exponentially increases the risk of depurination[7]. The aqueous environment ensures the transient trityl cation reacts with water to form tritanol, driving the cleavage to completion[11].

  • Neutralization and Elution: Immediately wash the cartridge with 2 x 1 mL of deionized water to remove residual acid[6]. Elute the purified, detritylated biotinylated oligo with 1 mL of Elution Buffer[6].

    • Causality: The 0.5% ammonium hydroxide neutralizes any trace acid remaining on the column, protecting the final product from degradation during subsequent lyophilization or storage[6].

Protocol B: Solution-Phase Detritylation (Post-HPLC Method)

For highly demanding applications requiring Reverse-Phase HPLC (RP-HPLC), the DMT-on fraction is collected first, followed by manual detritylation in solution[8][11].

Step-by-Step Methodology:

  • Drying: Lyophilize the collected DMT-on HPLC fractions to complete dryness to remove volatile buffers (e.g., TEAA)[11].

  • Acidification: Resuspend the pellet in 80% aqueous acetic acid (typically 30 µL per OD260 unit). Vortex thoroughly and incubate at room temperature for 20 minutes[11].

    • Causality: 80% acetic acid provides a sufficiently low pH to hydrolyze the DMT ether without causing significant depurination over a 20-minute window, making it safer for solution-phase kinetics than TFA[8].

  • Quenching and Precipitation: Add 5 µL of 3 M Sodium Acetate (pH 5.2) per OD260 unit, followed by 2.5 volumes of absolute ethanol[11].

    • Causality: Sodium acetate buffers the pH, instantly halting the detritylation reaction. Ethanol reduces the dielectric constant of the solution, precipitating the highly charged oligonucleotide while leaving the cleaved, hydrophobic tritanol in the organic supernatant[11].

  • Recovery: Chill at -20°C for 30 minutes, centrifuge at 14,000 x g for 15 minutes, and carefully decant the supernatant[11]. Wash the pellet with 70% ethanol to remove residual salts, air dry, and resuspend in nuclease-free water.

Quality Control & Validation

To ensure the protocol operates as a self-validating system, verify the complete removal of the DMT group using analytical RP-HPLC or Electrospray Ionization Mass Spectrometry (ESI-MS)[4].

  • RP-HPLC: A successful detritylation will show a distinct shift to a shorter retention time (less hydrophobic) compared to the DMT-on precursor[8].

  • ESI-MS: Mass spectrometry will confirm a mass reduction of exactly 302.1 Da (the exact mass of the dimethoxytrityl moiety), confirming the generation of the pure biotinylated probe[4].

Sources

Application

molar ratio of DMT-biotin reagent to protein for optimal labeling

Application Note: Optimizing the Molar Ratio of DMT-Biotin Reagents for Protein Labeling and DOL Quantification Introduction: The Paradigm Shift to Traceable Bioconjugation Biotinylation is a cornerstone bioconjugation t...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing the Molar Ratio of DMT-Biotin Reagents for Protein Labeling and DOL Quantification

Introduction: The Paradigm Shift to Traceable Bioconjugation

Biotinylation is a cornerstone bioconjugation technique used extensively in enzyme-linked immunosorbent assays (ELISA), surface plasmon resonance (SPR), and affinity chromatography. Traditionally, protein labeling utilizes standard N-hydroxysuccinimide (NHS) esters of biotin. However, determining the Degree of Labeling (DOL)—the number of biotin molecules attached per protein—has historically relied on the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. The HABA assay is notoriously insensitive, consumes large amounts of precious protein (up to 75 µg per test), and often underestimates the true DOL [1].

To solve this, advanced bioconjugation workflows now employ DMT-Biotin-NHS (Dimethoxytrityl-Biotin N-hydroxysuccinimide ester) or similar UV-traceable biotin reagents [2]. Originally ubiquitous in oligonucleotide solid-phase synthesis, the DMT group is repurposed here as a built-in, quantifiable chromophore. Following conjugation, a micro-aliquot of the labeled protein is subjected to mild acidic detritylation. The released 4,4'-dimethoxytrityl cation absorbs intensely at 498 nm ( ϵ = 71,700 M⁻¹ cm⁻¹), allowing for highly sensitive, non-destructive (to the main batch) quantification of the DOL. This creates a self-validating system : you mathematically prove the success of your labeling before proceeding to downstream assays.

Mechanistic Causality: Why Molar Ratios Must Scale Non-Linearly

A common pitfall in bioconjugation is the assumption that a 1:1 molar ratio of reagent to protein yields a 1:1 labeling ratio. In aqueous environments (pH 7.2–8.0), NHS esters undergo two competing reactions:

  • Aminolysis (Desired): A second-order reaction where the NHS ester reacts with primary amines (N-terminus and ϵ -amines of lysine residues) to form a stable amide bond.

  • Hydrolysis (Undesired): A pseudo-first-order reaction where the NHS ester reacts with water, yielding an inactive carboxylic acid.

Because the concentration of water is overwhelmingly high (~55 M) and constant, the rate of hydrolysis remains steady. However, the rate of aminolysis depends heavily on the protein concentration. At lower protein concentrations, the collision frequency between the NHS ester and protein amines drops, allowing hydrolysis to dominate. Therefore, to achieve an optimal DOL (typically 2–4 biotins per protein to ensure strong avidin binding without masking the protein's active sites or causing hydrophobic aggregation), the molar excess of the DMT-biotin reagent must be inversely scaled against the protein concentration [3].

Quantitative Data: Optimal Molar Ratios

The table below summarizes the empirically validated molar excesses required to achieve an optimal DOL based on the starting concentration of the target protein.

Protein ConcentrationTarget DOL (Biotins/Protein)Recommended Molar Excess (DMT-Biotin : Protein)Mechanistic Rationale
< 1 mg/mL 1 - 220x - 50x Low amine availability; hydrolysis outcompetes aminolysis. Massive stoichiometric excess required to drive the reaction.
1 - 5 mg/mL 2 - 410x - 20x Standard working range. Balances efficient labeling with minimal risk of reagent precipitation.
> 5 mg/mL 3 - 55x - 10x High amine concentration drives rapid aminolysis. Lower excess prevents over-labeling and subsequent protein aggregation.

Note: Molecular weight variations will affect the absolute number of available surface lysines. These ratios are optimized for standard globular proteins (e.g., IgG antibodies, ~150 kDa).

Workflow Visualization

The following diagram illustrates the self-validating logic of the DMT-Biotin labeling workflow.

G N1 1. Protein Preparation Buffer Exchange to PBS (pH 7.4) N3 3. Bioconjugation Apply Optimal Molar Excess (5x-20x) N1->N3 N2 2. Reagent Reconstitution DMT-Biotin-NHS in Anhydrous DMSO N2->N3 N4 4. SEC Purification Remove Hydrolyzed Reagent N3->N4 Incubate 1-2h, RT N5 5. DOL Quantification Acidic Detritylation (A498 measurement) N4->N5 Aliquot 10-20 µL N6 6. Downstream Application Validated Biotinylated Target N4->N6 Main Fraction N5->N6 Validates DOL

Caption: Workflow for DMT-Biotin protein labeling and self-validating DOL quantification.

Step-by-Step Experimental Protocol

Phase 1: Protein Preparation
  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4). Buffers containing Tris or glycine will act as competitive nucleophiles and quench the NHS ester. Use a centrifugal filter unit or a Zeba™ spin desalting column.

  • Quantification: Determine the exact protein concentration via A280 measurement or a BCA assay.

Phase 2: Bioconjugation
  • Reagent Reconstitution: Dissolve the DMT-Biotin-NHS reagent in high-quality, anhydrous DMSO or DMF immediately before use. Caution: NHS esters degrade rapidly in the presence of moisture. Do not store reconstituted reagent.

  • Calculate Reagent Volume: Using the table above, determine the required molar excess. Formula: (mg protein / MW protein) × Molar Excess × MW DMT-Biotin = mg of DMT-Biotin required.

  • Reaction: Add the calculated volume of DMT-Biotin-NHS to the protein solution. Ensure the final concentration of organic solvent (DMSO/DMF) does not exceed 5–10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature (20–25°C) for 1 to 2 hours, or at 4°C overnight, with gentle end-over-end rotation.

Phase 3: Purification
  • Remove Excess Reagent: Purify the biotinylated protein from unreacted and hydrolyzed DMT-Biotin using Size Exclusion Chromatography (SEC) or a pre-equilibrated desalting column (e.g., Sephadex G-25) [4].

  • Verify Recovery: Measure the A280 of the eluted fractions to pool the recovered protein.

Phase 4: Self-Validating DOL Quantification (Detritylation)
  • Aliquot: Transfer a 10–20 µL aliquot of the purified, labeled protein into a microcentrifuge tube.

  • Detritylation: Add 90 µL of 3% Trichloroacetic acid (TCA) or Trifluoroacetic acid (TFA) in water/acetonitrile to the aliquot. The acid will rapidly cleave the DMT protecting group from the biotin tag, turning the solution a distinct orange/red color.

  • Spectrophotometry: Transfer the mixture to a microcuvette and measure the absorbance at 498 nm against a blank (buffer + acid).

  • Calculate DOL:

    • Calculate the molarity of the released DMT cation: [DMT] = A498 / 71,700 M⁻¹ cm⁻¹

    • Calculate the molarity of the protein in the aliquot: [Protein] = (A280_initial / Extinction_Coefficient_Protein) * Dilution_Factor

    • DOL = [DMT] / [Protein]

  • Validation: If the DOL falls within the target range (2–4), the batch is validated and cleared for downstream applications.

References

  • Biotin Phosphoramidites and NHS Esters: Advanced Labeling Glen Research Report 35-12 URL:[Link]

  • Bioconjugate Techniques (3rd Edition) - NHS Ester Kinetics Hermanson, G. T. (2013). Academic Press. URL:[Link]

Method

Application Note: Advanced Downstream Applications of DMT-Biotinylated Proteins and Complexes

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Mechanistic Principles The engineering of complex biomolecules—such as...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Mechanistic Principles

The engineering of complex biomolecules—such as Antibody-Drug Conjugates (ADCs), multiplexed biosensors, and targeted CRISPR ribonucleoproteins—requires exquisite control over bioconjugation chemistry. DMT-biotinylation provides a powerful, heterobifunctional solution to this challenge. By conjugating proteins with reagents like1 [1], or by utilizing DMT-biotinylated oligonucleotides to capture native proteins, researchers leverage two highly orthogonal chemical properties:

  • The Biotin Moiety ( Kd​≈10−15 M): Acts as an irreversible anchor, enabling the stringent affinity capture and solid-phase immobilization of the protein complex.

  • The Dimethoxytrityl (DMT) Group: Serves as an acid-labile, highly hydrophobic protecting group. In oligonucleotide synthesis, it acts as a "hydrophobic catch" for Reverse-Phase HPLC purification. In protein bioconjugation, it temporarily masks a reactive site (e.g., an amine or hydroxyl), preventing cross-reactivity during primary labeling and allowing for controlled, site-specific secondary conjugation.

MolecularLogic DMT DMT Group • Acid-labile • Hydrophobic catch • UV Absorbance (498nm) Spacer PEG Spacer • Flexibility • Aqueous solubility • Steric relief DMT->Spacer Biotin Biotin Moiety • Femtomolar affinity • Streptavidin capture • Immobilization anchor Spacer->Biotin

Logical architecture of a heterobifunctional DMT-Biotin reagent.

Quantitative Parameters for DMT-Biotin Workflows

To ensure experimental reproducibility and self-validation, all workflows must be grounded in precise physicochemical metrics. Table 1 summarizes the critical quantitative data dictating DMT-biotin behavior.

Table 1: Physicochemical Properties and Cleavage Metrics

ParameterValue / MetricCausality & Experimental Impact
Biotin-Streptavidin Kd​ ∼10−15 MEnsures irreversible capture during stringent buffer washes.
DMT Cation λmax​ 498 nmAllows real-time spectrophotometric quantification of deprotection.
DMT Extinction Coefficient ( ϵ ) 71,700 M−1cm−1 Provides high-sensitivity stoichiometric validation of exposed amines.
Mild Deprotection pH 4.5 – 5.0Cleaves the DMT ether/amine bond without denaturing folded proteins.
Mild Deprotection Temp 40 °CAccelerates detritylation kinetics in low-acid environments.

Workflow 1: Orthogonal Dual-Labeling of Proteins (Solid-Phase)

Causality & Field Insight: Attempting to attach two different payloads (e.g., a fluorophore and a therapeutic drug) to a protein in solution often results in stochastic, poorly defined heterogeneous mixtures. By utilizing a DMT-biotin reagent, we can perform solid-phase orthogonal labeling . The protein is first biotinylated and immobilized on a streptavidin matrix. This immobilization physically stabilizes the protein, allowing us to wash away excess reagents and perform a mild acid deprotection of the DMT group. The newly exposed amine is then reacted with the second payload.

Because standard 3% Trichloroacetic acid (TCA) can denature delicate proteins, this protocol utilizes a field-proven mild detritylation strategy using 50 mM Triethylammonium acetate (TEAA) at pH 4.5 with gentle warming (2) [2].

OrthogonalLabeling A Native Protein (Primary Amines) B DMT-Biotinylation (NHS-Ester Coupling) A->B DMTr-Biotin Reagent C Immobilization (Streptavidin Matrix) B->C Affinity Capture D DMT Deprotection (Mild Acid, pH 4.5) C->D Expose New Amine E Secondary Conjugation (Fluorophore/Drug) D->E Site-Specific Labeling

Solid-phase workflow for the orthogonal dual-labeling of DMT-biotinylated proteins.

Self-Validating Protocol: Solid-Phase Orthogonal Conjugation
  • Primary Conjugation: React your target protein (1 mg/mL in PBS, pH 7.4) with a 5-fold molar excess of DMTr-biotin-PEG-NHS ester for 2 hours at room temperature.

  • Immobilization: Pass the reaction mixture over a High-Capacity Streptavidin Agarose column. Wash with 10 column volumes (CV) of PBS to remove unreacted linker.

  • Mild Deprotection: Equilibrate the column with 2 CV of 50 mM TEAA (pH 4.5). Incubate the column at 40 °C for 15 minutes to cleave the DMT group.

  • System Validation (Critical Step): Collect the deprotection eluate and measure the absorbance at 498 nm . The appearance of a bright orange color confirms the release of the DMT cation. Using Beer's Law ( A=ϵlc , where ϵ=71,700 ), calculate the exact moles of DMT released. This stoichiometrically validates the exact number of reactive amines now available on your immobilized protein.

  • Secondary Conjugation: Neutralize the column by washing with 5 CV of 100 mM Sodium Bicarbonate buffer (pH 8.3). Immediately flow through your secondary NHS-ester payload (e.g., AlexaFluor-647-NHS). Incubate for 1 hour, then wash extensively.

Workflow 2: Tandem Affinity Purification of DNA-Binding Proteins

Causality & Field Insight: Isolating low-abundance transcription factors or CRISPR/Cas complexes from crude cell lysates is notoriously prone to high background noise. By synthesizing "bait" oligonucleotides using DMT-biotin phosphoramidite, researchers can exploit the DMT group's extreme hydrophobicity to perform "DMT-on" Reverse-Phase HPLC. This guarantees that only full-length, perfectly synthesized bait sequences are used.

Once the DMT is removed and the oligo is annealed, a tandem affinity approach is employed. As demonstrated in foundational interactomics research (3) [3], passing the lysate through a mutant-sequence column prior to the wild-type column acts as a self-validating negative control, stripping away non-specific background proteins.

AffinityPurification Oligo DMT-Biotin Oligo Synthesis (Phosphoramidite Chemistry) Purify RP-HPLC Purification (DMT-on Hydrophobic Catch) Oligo->Purify Deprotect DMT Cleavage (3% TCA/DCA) Purify->Deprotect Isolate full-length oligo Complex Protein-DNA Complex Formation (Incubation with Lysate) Deprotect->Complex Anneal & Mix Capture Streptavidin Pull-Down (Tandem Affinity Resin) Complex->Capture High-affinity binding Elute Target Protein Elution (High Salt / Competitor) Capture->Elute Isolate pure protein

Tandem affinity purification pathway for isolating DNA-binding proteins.

Self-Validating Protocol: Tandem Interactomics Pull-Down
  • Bait Preparation: Synthesize your target DNA motif using 5'-DMT-biotin phosphoramidite. Purify via RP-HPLC (retaining the DMT). Post-purification, cleave the DMT using 3% DCA, neutralize, and anneal to the complementary strand (4) [4].

  • Resin Conjugation: Bind the wild-type (WT) biotinylated duplex to Streptavidin-agarose (Column B). Prepare an identical column using a mutated DNA motif (Column A).

  • Tandem Lysate Incubation: Flow the crude nuclear extract through Column A (Mutant). The flow-through—now depleted of non-specific DNA-binding proteins—is directly loaded onto Column B (WT).

  • Elution: Wash Column B with low-salt buffer (100 mM KCl). Elute the target protein using a high-salt step gradient (400 mM to 1 M KCl).

  • System Validation (Critical Step): Perform an identical high-salt elution on Column A. Run both eluates side-by-side on an SDS-PAGE gel. The presence of a distinct band in the WT lane and its absolute absence in the Mutant lane validates that the isolated protein is a sequence-specific interactor, confirming the integrity of the assay.

References

  • DMTR-biotin-PEG2-amine | CAS:2740435-17-8 | AxisPharm Source: AxisPharm URL
  • Source: PMC / National Institutes of Health (NIH)
  • Purification of DNA-binding proteins using tandem DNA-affinity column Source: Oxford Academic / Nucleic Acids Research URL
  • Peptide Conjugates of Oligonucleotides: Synthesis and Applications Source: Chemical Reviews / ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting protein precipitation during biotinylation with DMT-biotin

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are attempting to adapt DMT-biotin—a reagent traditionally engineer...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are attempting to adapt DMT-biotin—a reagent traditionally engineered for oligonucleotide synthesis[1]—for protein bioconjugation.

While the 4,4'-dimethoxytrityl (DMT) protecting group offers a distinct analytical advantage (allowing for precise spectrophotometric quantification of labeling efficiency via acid-catalyzed trityl cation release[2]), its massive, tri-aromatic hydrophobic structure is the primary culprit behind catastrophic protein precipitation.

This guide is designed to move beyond basic troubleshooting. We will explore the biophysical causality of precipitation and provide a self-validating framework to ensure your bioconjugation workflows are robust, reproducible, and analytically sound.

Mechanistic Overview: The DMT-Biotin Paradox

When troubleshooting protein precipitation during DMT-biotinylation, you must address three competing biophysical forces:

  • The Hydrophobic Burden: The DMT moiety is highly lipophilic. When conjugated to surface lysines, it creates artificial hydrophobic patches on the protein, driving rapid intermolecular aggregation.

  • Solvent Denaturation (Shock): Because DMT-biotin is insoluble in aqueous buffers, it requires anhydrous DMSO or DMF. Localized high concentrations of these organic solvents strip the protein's hydration shell, leading to immediate denaturation[3].

  • Isoelectric Point (pI) Shifting: Amine-reactive biotinylation neutralizes the positive charge of lysine residues. If the modified protein's pI shifts too close to the reaction buffer's pH, electrostatic repulsion is lost, and the protein crashes out of solution[4].

Diagnostic Workflow

DMT_Troubleshooting Start Protein Precipitation Detected Timing When does precipitation occur? Start->Timing Immediate Immediately upon reagent addition Timing->Immediate Gradual Gradually during incubation/dialysis Timing->Gradual Solvent Cause: Solvent Shock Localized high [DMSO/DMF] Immediate->Solvent Hydrophobic Cause: Hydrophobic Aggregation Over-labeling (High DOL) Gradual->Hydrophobic FixSolvent Solution: Limit DMSO to <5% v/v. Add reagent dropwise with stirring. Solvent->FixSolvent FixHydro Solution: Reduce molar excess to 2:1. Add 0.1% CHAPS or Tween-20. Hydrophobic->FixHydro

Diagnostic workflow for identifying and resolving protein precipitation during DMT-biotinylation.

Frequently Asked Questions (FAQs)

Q1: My protein precipitates the exact second I add the DMT-biotin reagent. What is happening? A1: You are experiencing localized solvent shock. DMT-biotin reagents require organic solvents (DMSO/DMF) for dissolution. The sudden introduction of these solvents disrupts the hydrogen bonding network of the protein, causing immediate denaturation[3]. Causality Fix: Ensure the final concentration of DMSO/DMF never exceeds 5% v/v. Add the reagent dropwise to a rapidly stirring protein solution rather than injecting it as a single bolus.

Q2: The reaction looks fine initially, but the solution becomes cloudy after 30 minutes of incubation. Why? A2: This indicates hydrophobic aggregation and pI shifting. As the reaction progresses, primary amines are neutralized, altering the isoelectric properties of the protein[4]. Simultaneously, the accumulation of bulky, hydrophobic DMT groups on the protein surface forces the monomers to aggregate to shield these hydrophobic patches from the aqueous environment. Causality Fix: You are likely over-labeling the protein. Reduce the molar excess of the biotin reagent (see the optimization matrix below) and ensure your buffer pH is at least 1.5 units away from the protein's native pI[3].

Q3: Can I switch to a different reagent to avoid this entirely? A3: Yes. If the DMT group is not strictly required for your downstream analytical assays, switching to a water-soluble reagent (e.g., Sulfo-NHS-Biotin) or a reagent with a polyethylene glycol (PEG) spacer will drastically improve solubility[5]. However, if you are utilizing DMT for trityl-selective purification or quantification[2], you must optimize the reaction conditions to accommodate its hydrophobicity.

Quantitative Optimization Matrix

To prevent precipitation, standard biotinylation parameters must be heavily modified when using DMT-biotin. Use the following table to benchmark your experimental design:

Reaction ParameterStandard NHS-BiotinOptimized for DMT-BiotinMechanistic Rationale
Protein Concentration 2 - 10 mg/mL1 - 2 mg/mL Lower concentrations exponentially decrease the probability of intermolecular hydrophobic collisions[3].
Molar Ratio (Biotin:Protein) 10:1 to 20:12:1 to 5:1 Limits the Degree of Labeling (DOL) to 1-2 DMT groups per protein, preventing severe pI shifts[4].
Final Organic Solvent < 10% v/v< 2% v/v Prevents localized solvent shock and stripping of the protein's hydration shell[3].
Buffer Additives None required0.05% Tween-20 or CHAPS Mild non-ionic/zwitterionic detergents shield the hydrophobic DMT patches during conjugation.

Self-Validating Experimental Protocol: Controlled DMT-Biotinylation

A robust protocol must be a self-validating system. This methodology incorporates built-in analytical checkpoints to ensure the chemistry is successful without compromising protein integrity.

Phase 1: Preparation & Buffer Exchange

  • Validate Starting Material: Measure the native protein concentration via A280. Ensure the protein is in an amine-free buffer (e.g., 1X PBS, pH 7.4). Do not use Tris or glycine buffers, as primary amines will competitively inhibit the reaction.

  • Dilution: Dilute the protein to exactly 1.5 mg/mL using the reaction buffer. If the protein is prone to aggregation, supplement the buffer with 0.05% Tween-20.

Phase 2: Reagent Solubilization (Critical Step) 3. Anhydrous Solubilization: Immediately before use, dissolve the DMT-biotin reagent in anhydrous DMSO to a concentration of 10 mM. Note: Wet DMSO will rapidly hydrolyze the NHS-ester, rendering the reagent inactive[4].

Phase 3: Controlled Conjugation 4. Calculated Addition: Calculate the volume of 10 mM DMT-biotin required to achieve a 3:1 molar excess over the protein. 5. Dropwise Integration: Place the protein solution on a magnetic stirrer at low speed. Add the calculated volume of DMT-biotin dropwise (0.5 µL at a time) to the vortex center. Ensure the total DMSO volume remains below 2% of the total reaction volume. 6. Incubation: Incubate the reaction for 60 minutes at room temperature, or 2 hours at 4°C for thermally sensitive proteins.

Phase 4: Quenching & Purification 7. Quench: Stop the reaction by adding 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes. Tris acts as an amine scavenger and helps resuspend slightly aggregated proteins by adjusting the pH[4]. 8. Desalting: Remove unreacted DMT-biotin and quenched byproducts using a Zeba™ Spin Desalting Column or via overnight dialysis against your final storage buffer.

Phase 5: Protocol Validation (DMT-Cation Release Assay) This step validates that covalent conjugation occurred and quantifies the exact Degree of Labeling (DOL). 9. Take a 10 µL aliquot of the purified, biotinylated protein. 10. Add 90 µL of 3% Trichloroacetic Acid (TCA) in dichloromethane. 11. Observation: The solution will immediately turn bright orange, confirming the release of the 4,4'-dimethoxytrityl cation. 12. Quantification: Measure the absorbance at 498 nm. Using the extinction coefficient of the DMT cation ( ϵ≈71,700 M−1cm−1 ), calculate the exact molarity of the attached biotin and divide by your protein concentration to determine the DOL.

References

  • Bioconjugation - AWS - [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Buffer pH for DMT-Biotin Labeling

Welcome to the technical support center for optimizing your DMT-biotin labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insigh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing your DMT-biotin labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into a critical parameter of your labeling workflow: the reaction buffer pH. As Senior Application Scientists, we understand that successful bioconjugation hinges on controlling the reaction environment. Here, we will dissect the "why" behind the "how," empowering you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of DMT-biotin labeling, and why is pH so critical?

A: Dimethyl Tryptamine (DMT) labeling reagents that incorporate a biotin moiety are typically equipped with an N-hydroxysuccinimide (NHS) ester. This functional group reacts with primary amines (the N-terminus of a protein and the epsilon-amino group of lysine residues) to form a stable amide bond.[1][2]

The reaction pH is paramount because it directly governs the nucleophilicity of the target primary amines. For the reaction to proceed efficiently, the amine group must be in its unprotonated, nucleophilic state (-NH2). This is dictated by the pKa of the amine, which is approximately 8.0-8.5 for the N-terminus and ~10.5 for the epsilon-amino group of lysine.

Simultaneously, the NHS ester is susceptible to hydrolysis, a competing reaction where it reacts with water and is inactivated. The rate of hydrolysis increases significantly with increasing pH.[1][3][4] Therefore, optimizing the reaction buffer pH is a balancing act: it must be high enough to deprotonate a sufficient number of primary amines to drive the labeling reaction forward, but not so high that hydrolysis of the NHS ester predominates.[2][3]

pH_Optimization_Factors cluster_0 pH Influence on Reactants cluster_1 Reaction Pathways Primary_Amine Primary Amine (R-NH3+) Nucleophilic_Amine Nucleophilic Amine (R-NH2) Primary_Amine->Nucleophilic_Amine Deprotonation (Higher pH) Labeled_Protein Stable Amide Bond (Labeled Protein) Nucleophilic_Amine->Labeled_Protein Reacts with NHS_Ester DMT-Biotin-NHS Ester NHS_Ester->Labeled_Protein Aminolysis (Desired Reaction) Hydrolyzed_Ester Inactive Hydrolyzed Ester Increases with higher pH NHS_Ester->Hydrolyzed_Ester Hydrolysis (Side Reaction)

Caption: Key factors influencing DMT-biotin labeling efficiency.

Q2: What is the recommended pH range for DMT-biotin labeling, and what happens if I go outside this range?

A: The generally recommended pH range for NHS ester-based labeling is 7.2 to 8.5 .[1][3] The optimal pH is often found to be between 8.3 and 8.5.[5][6]

  • Below pH 7.2: The concentration of protonated, non-nucleophilic primary amines (R-NH3+) increases. This significantly slows down the desired labeling reaction, leading to low labeling efficiency.[2][7]

  • Above pH 8.5: While the concentration of nucleophilic amines is high, the rate of NHS ester hydrolysis increases dramatically.[4] The half-life of the NHS ester can decrease to just a few minutes, meaning the labeling reagent may be inactivated before it has a chance to react with your protein.[1][4] This also leads to poor labeling efficiency and wasted reagent.

Q3: Which buffers should I use, and are there any I should avoid?

A: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target protein for reaction with the NHS ester.

Recommended Buffers:

  • Phosphate-buffered saline (PBS): A common choice, typically at a pH of 7.2-7.4.

  • HEPES: Effective in the pH range of 6.8-8.2.

  • Borate: Useful for maintaining a more alkaline pH (8.0-9.0), but be mindful of the increased hydrolysis rate.

  • Bicarbonate/Carbonate: Effective in the pH range of 9.2-10.8, but should be used with caution due to the very rapid hydrolysis of the NHS ester at these pH levels.

Buffers to Avoid:

  • Tris (tris(hydroxymethyl)aminomethane): Contains primary amines and will react with the NHS ester, quenching the labeling reaction.[1]

  • Glycine: Often used to quench NHS ester reactions, so it should not be present in the reaction buffer itself.

  • Any other buffer containing primary or secondary amines.

Q4: My labeling efficiency is low. How can I troubleshoot this with respect to the reaction buffer?

A: Low labeling efficiency is a common issue that can often be resolved by optimizing the reaction buffer conditions.

  • Confirm the pH of your buffer: Do not assume the pH is correct. Measure it immediately before use. The hydrolysis of the NHS ester can itself cause a slight decrease in the pH of the reaction mixture over time.[5][6]

  • Perform a pH titration experiment: If you are working with a new protein or are not achieving the desired degree of labeling, it is highly recommended to perform a small-scale pH optimization experiment. See the detailed protocol below.

  • Consider the pKa of your protein: The local environment of lysine residues can alter their pKa. If your protein has an unusual amino acid composition or is being labeled under non-denaturing conditions where some lysines may be buried, adjusting the pH may be necessary to achieve labeling of specific sites.

  • Check for interfering substances: Ensure your protein sample is free from any amine-containing buffers or other nucleophiles. Desalting or buffer exchange your protein into the appropriate labeling buffer immediately prior to the experiment is a best practice.

Data Summary: pH and NHS Ester Stability
pHTemperature (°C)Half-life of NHS EsterImplication for Labeling
7.04~4-5 hoursSlow reaction rate, but stable reagent.
8.025~1 hourA good starting point for balancing reactivity and stability.
8.64~10 minutesFast reaction, but requires short incubation times.
> 9.025< 10 minutesVery rapid hydrolysis, generally not recommended.

This data is generalized. The exact half-life will depend on the specific NHS ester and buffer composition.

Experimental Protocol: Optimizing Reaction Buffer pH

This protocol provides a framework for systematically determining the optimal pH for your specific DMT-biotin labeling experiment.

1. Preparation of Buffers:

  • Prepare a set of amine-free buffers (e.g., 100 mM sodium phosphate) at a range of pH values. A suggested range is pH 7.0, 7.5, 8.0, and 8.5.

  • Verify the final pH of each buffer with a calibrated pH meter.

2. Protein Preparation:

  • Ensure your protein of interest is in a buffer that does not contain primary amines. If necessary, perform a buffer exchange using a desalting column into a neutral pH buffer like PBS at pH 7.2.

  • Determine the protein concentration accurately.

3. Labeling Reaction Setup:

  • Set up a series of small-scale labeling reactions. For each pH to be tested: a. To a microcentrifuge tube, add your protein to a final concentration of 1-5 mg/mL. b. Add the corresponding pH buffer. c. Prepare a stock solution of the DMT-biotin-NHS ester in an anhydrous organic solvent like DMSO or DMF immediately before use.[5][6] d. Add the DMT-biotin-NHS ester to each reaction tube to achieve a desired molar excess (e.g., 10- to 20-fold molar excess over the protein).

  • Incubate the reactions for a consistent time and temperature (e.g., 1 hour at room temperature or 2 hours at 4°C).

4. Quenching the Reaction:

  • Stop the reaction by adding an amine-containing buffer like Tris to a final concentration of 50-100 mM.

5. Analysis of Labeling Efficiency:

  • The degree of biotinylation can be assessed by a variety of methods, including:

    • SDS-PAGE with Streptavidin-HRP western blot: This will qualitatively show the presence of biotinylated protein.

    • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the number of biotin labels incorporated per protein molecule.

    • HABA/Avidin Assay: A colorimetric method to quantify the amount of incorporated biotin.

6. Interpretation of Results:

  • Compare the labeling efficiency across the different pH conditions. The optimal pH will be the one that gives the highest degree of labeling without causing significant protein precipitation or degradation.

pH_Optimization_Workflow Start Start: Purified Protein Buffer_Exchange Buffer Exchange into Amine-Free Buffer (e.g., PBS, pH 7.2) Start->Buffer_Exchange Reaction_Setup Set up Parallel Reactions at different pH values (e.g., 7.0, 7.5, 8.0, 8.5) Buffer_Exchange->Reaction_Setup Add_Reagent Add DMT-Biotin-NHS Ester Reaction_Setup->Add_Reagent Incubate Incubate (e.g., 1 hr at RT) Add_Reagent->Incubate Quench Quench with Tris or Glycine Incubate->Quench Analysis Analyze Labeling Efficiency (e.g., Western Blot, Mass Spec) Quench->Analysis Result Identify Optimal pH Analysis->Result

Caption: Experimental workflow for pH optimization.

References

  • Current time inform
  • Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim. Interchim. [Link]

  • pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC. National Center for Biotechnology Information. [Link]

  • Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry - Journal of Young Investigators. Journal of Young Investigators. [Link]

Sources

Troubleshooting

Part 1: Diagnostic FAQs – Understanding the Causality of Failure

Welcome to the Technical Support Center for Bioconjugation. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent results, high background noise, or protein precipitation foll...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Bioconjugation. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent results, high background noise, or protein precipitation following biotinylation.

Biotinylation—the covalent attachment of biotin to a macromolecule—is a foundational technique in drug development and diagnostics. However, it is not a "one-size-fits-all" procedure. The chemistry, typically driven by N-hydroxysuccinimide (NHS) esters targeting primary amines or maleimides targeting sulfhydryls, is highly sensitive to microenvironmental factors.

This guide is designed to move beyond basic protocols. We will dissect the causality behind common failures, establish self-validating workflows, and provide actionable troubleshooting steps to ensure reproducibility in your assays.

Q1: Why is my protein precipitating during or immediately after the biotinylation reaction?

The Causality: Protein precipitation is almost always a symptom of either solvent-induced denaturation or over-biotinylation [1]. Biotin is a relatively hydrophobic molecule. When a high molar excess of NHS-biotin is used, multiple hydrophilic lysine residues on the protein surface are modified and masked by hydrophobic biotin tags. This alters the protein's isoelectric point (pI) and promotes hydrophobic-hydrophobic intermolecular interactions, leading to rapid aggregation[1][2]. Furthermore, if your biotin reagent is dissolved in DMSO or DMF, a final organic solvent concentration exceeding 5-10% (v/v) can strip the protein's hydration shell, causing denaturation[2]. The Fix: Reduce the molar ratio of Biotin:Protein (start at 5:1 instead of 20:1) and ensure the final DMSO concentration in the reaction mixture remains below 5%[2].

Q2: My downstream ELISA/Western Blot shows massive batch-to-batch inconsistency and high background. What is happening?

The Causality: Inconsistent signal or high background is typically caused by incomplete removal of free (unreacted) biotin [3]. If free biotin remains in the sample, it will compete with your biotinylated target protein for binding sites on the streptavidin-coated plate or reporter probe. Because free biotin is much smaller and diffuses faster than a large biotinylated protein, it rapidly saturates the streptavidin, leading to a false-negative or suppressed signal[4]. Additionally, endogenous biotin present in complex samples (like serum, egg yolk, or samples from patients on high-dose biotin supplements) can severely interfere with streptavidin-based signal amplification[4][5]. The Fix: Do not rely solely on dialysis, which can be inefficient for small molecule clearance. Use a size-exclusion desalting column (e.g., Sephadex G-25) to cleanly separate the conjugate from free biotin[6].

Q3: I followed the protocol, but my protein shows zero biotinylation. Why did the reaction fail?

The Causality: Complete failure of NHS-ester chemistry usually stems from two issues: buffer incompatibility or reagent hydrolysis . NHS-esters react optimally with primary amines at pH 7.0–9.0[2][7]. If your protein is stored in Tris or Glycine buffer, the primary amines in these buffer salts will outcompete your protein for the biotin reagent, consuming it entirely[6]. Alternatively, NHS-esters are highly susceptible to moisture. If your DMSO stock absorbed atmospheric water, the NHS-ester will rapidly hydrolyze into a non-reactive carboxylate before it ever touches your protein[8]. The Fix: Always perform a buffer exchange into an amine-free buffer (e.g., PBS or HEPES) prior to labeling[6]. Always use high-quality, anhydrous DMSO, and prepare the biotin stock immediately before use[8].

Part 2: Quantitative Optimization Parameters

To achieve consistent labeling, the reaction parameters must be tightly controlled. Table 1 summarizes the optimal conditions for NHS-ester based amine-biotinylation, balancing reaction efficiency with the preservation of protein solubility.

Table 1: Optimal Parameters for NHS-Ester Biotinylation

ParameterRecommended RangeMechanistic Rationale
Protein Concentration 1.0 – 10.0 mg/mLHigh concentrations improve reaction kinetics but increase aggregation risk. Low concentrations (<1 mg/mL) favor reagent hydrolysis over conjugation[2].
Buffer pH 7.0 – 9.0The primary amine (e.g., lysine side chain) must be unprotonated to act as a nucleophile and attack the NHS ester[2][7].
Buffer Composition PBS, HEPES, MOPSMust be strictly free of primary amines (No Tris, No Glycine) to prevent competitive consumption of the reagent[2][6].
Molar Ratio (Biotin:Protein) 5:1 to 20:1Lower ratios (5:1) prevent over-labeling and hydrophobic aggregation. Higher ratios are only needed for very dilute or heavily glycosylated proteins[2].
Final DMSO Concentration < 5% (v/v)Minimizes solvent-induced unfolding and precipitation of the target protein[2].

Part 3: Self-Validating Experimental Protocols

A robust protocol must include built-in quality control (QC) checkpoints. The following workflow ensures that every step is verified, preventing downstream assay failure.

Protocol 1: Controlled NHS-Ester Biotinylation Workflow

This protocol utilizes a 10:1 molar ratio, ideal for standard monoclonal antibodies (IgG, ~150 kDa).

Step 1: Pre-Reaction QC (Buffer & Concentration Check)

  • Verify protein concentration via A280 absorbance (NanoDrop or spectrophotometer). Ensure the concentration is between 1-5 mg/mL.

  • Validation Check: Confirm the storage buffer. If Tris or Glycine is present, perform a buffer exchange using a 40K MWCO desalting column equilibrated with 1X PBS (pH 7.4)[6].

Step 2: Reagent Preparation (Time-Sensitive)

  • Remove the vial of Sulfo-NHS-LC-Biotin from -20°C storage and allow it to equilibrate to room temperature (to prevent condensation).

  • Dissolve the reagent in anhydrous DMSO to a concentration of 10 mM[2].

  • Critical: Use this stock within 5 minutes. Discard any unused reconstituted reagent, as it will hydrolyze[7].

Step 3: Conjugation Reaction

  • Calculate the required volume of 10 mM Biotin to achieve a 10:1 (Biotin:Protein) molar ratio.

  • Add the biotin reagent dropwise to the protein solution while vortexing gently to prevent localized high concentrations of DMSO[2].

  • Incubate at room temperature for 30 minutes, or at 4°C for 2 hours[2].

Step 4: Quenching & Purification

  • Stop the reaction by adding 1M Tris-HCl (pH 7.5) to a final concentration of 50 mM. The free amines in Tris will consume any remaining active NHS-esters.

  • Purify the biotinylated protein using a Sephadex G-25 size-exclusion column (or equivalent spin column) pre-equilibrated with PBS. This removes both the quenched biotin and the Tris buffer[6].

Step 5: Post-Reaction QC (Degree of Labeling)

  • Measure the final protein concentration via A280 to calculate recovery yield.

  • Perform a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay to quantify the moles of biotin per mole of protein. Note: Be aware that highly biotinylated proteins may yield artificially low HABA results due to steric hindrance preventing avidin from accessing clustered biotin tags[9].

Part 4: System Visualization and Logic

To further clarify the experimental logic and the mechanisms of failure, refer to the following system diagrams.

Diagram 1: Troubleshooting Logic for Biotinylation Workflows

This decision tree illustrates the critical checkpoints required to prevent reagent hydrolysis, competitive inhibition, and protein aggregation.

G Start Protein in Buffer CheckBuffer Does buffer contain Tris or Glycine? Start->CheckBuffer BufferEx Buffer Exchange (PBS/HEPES, pH 7-9) CheckBuffer->BufferEx Yes Reagent Prepare NHS-Biotin in Anhydrous DMSO CheckBuffer->Reagent No BufferEx->Reagent Reaction Incubate Reaction (Molar Ratio 5:1 to 20:1) Reagent->Reaction Precip Protein Precipitates? Reaction->Precip ReduceRatio Reduce Biotin Ratio or DMSO < 5% Precip->ReduceRatio Yes Purify Desalting / Dialysis (Remove Free Biotin) Precip->Purify No ReduceRatio->Reaction QC QC: HABA Assay & Functional Test Purify->QC

Workflow and troubleshooting logic for NHS-ester protein biotinylation.

Diagram 2: Mechanism of Biotin Interference in Immunoassays

When purification is incomplete, or when testing samples with high endogenous biotin (e.g., patients on high-dose supplements), free biotin acts as a competitive inhibitor in downstream assays.

G SA Streptavidin Surface Block Steric Hindrance & Binding Site Saturation SA->Block FreeBiotin Excess Free Biotin (Incomplete Purification or Endogenous) FreeBiotin->Block Target Biotinylated Target Protein Target->Block Blocked Result False Negative / Inconsistent Signal Block->Result

Mechanism of signal inconsistency caused by free biotin interference.

References

  • Reversible biotinylation of purified proteins for measuring protein–protein interactions Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • I am having problems with biotinylation consistency, does anyone have any suggestions/advice? Source: ResearchGate URL:[Link]

  • Bioconjugation Troubleshooting Guide Source: Vector Laboratories / AWS URL:[Link]

  • Determination of the Extent of Protein Biotinylation by Fluorescence Binding Assay Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

  • Biotin interference: Underrecognized patient safety risk in laboratory testing Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Effects of High-Biotin Sample Interference on Antibody Concentrations in Sandwich Immunoassays Source: MDPI URL:[Link]

  • Biotinylation Kit - A Protein Source: Windows.net (Protocol Repository) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting DMT Group Removal from Biotinylated Molecules

Welcome to the Advanced Diagnostics and Protocols center for oligonucleotide synthesis. The removal of the 4,4'-Dimethoxytrityl (DMT) protecting group is typically a straightforward acid-catalyzed reaction.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics and Protocols center for oligonucleotide synthesis. The removal of the 4,4'-Dimethoxytrityl (DMT) protecting group is typically a straightforward acid-catalyzed reaction. However, when working with biotinylated molecules, researchers frequently encounter incomplete detritylation, poor purification yields, or catastrophic strand cleavage.

This guide provides a mechanistic understanding of these failures and offers field-proven, self-validating protocols to ensure high-fidelity synthesis.

Diagnostic FAQ & Troubleshooting Guide

Q1: Why is the DMT group on my biotinylated oligonucleotide failing to cleave completely during solid-phase synthesis? Expert Insight: Biotin is a highly lipophilic moiety featuring a valeric acid side chain and a ureido ring. When a biotin phosphoramidite is coupled, the resulting structure often folds into hydrophobic aggregates on the solid support. This steric hindrance physically shields the 5'-DMT ether linkage from bulky acid molecules like Dichloroacetic acid (DCA). Furthermore, detritylation is an equilibrium reaction; the highly hydrophobic local environment can trap the cleaved DMT⁺ cation, promoting its reversible reattachment to the 5'-hydroxyl before it can be washed away [4].

Q2: I increased the detritylation time to force the DMT off the biotinylated oligo, but now my mass spec shows truncated sequences. What happened? Expert Insight: You are observing acid-catalyzed depurination. While pushing the equilibrium by increasing acid exposure time helps remove stubborn DMT groups, prolonged exposure to low pH (especially with 3% Trichloroacetic acid, pKa 0.7) protonates the N7 position of purines (primarily deoxyadenosine and deoxyguanosine). This weakens the glycosidic bond, leading to base loss (abasic site formation). During the subsequent basic cleavage step (e.g., ammonium hydroxide at 55°C), these abasic sites undergo β -elimination, resulting in strand cleavage and truncated failure sequences [2].

Q3: I am purifying my biotinylated oligo "DMT-on" via RP-HPLC to separate failure sequences, but the recovery is terrible. What is happening? Expert Insight: The combination of a terminal DMT group and a biotin moiety creates an extremely hydrophobic "super-tag." This extreme hydrophobicity causes the full-length oligonucleotide to bind irreversibly to the C18 stationary phase of the RP-HPLC column, or elute as a broad, smeared peak. Solution: Switch to Ion-Exchange (IEX) chromatography for DMT-on purification of biotinylated oligos, which separates based on charge rather than hydrophobicity [3], or perform a mild solution-phase detritylation prior to RP-HPLC [1].

Reaction Mechanisms and Workflows

Understanding the chemical pathways is critical for diagnosing synthesis failures. The diagram below illustrates the fine line between successful detritylation and acid-catalyzed depurination.

Mechanism DMT_Oligo DMT-Oligo-Biotin (Sterically Hindered) Acid Acid [H+] (e.g., 3% DCA) DMT_Oligo->Acid Detritylation Successful Detritylation Acid->Detritylation Depurination Side Reaction: Depurination (Excess Acid Exposure) Acid->Depurination Prolonged Time DMT_Cation DMT+ Cation (Orange, Abs 498nm) Detritylation->DMT_Cation Oligo_OH 5'-OH-Oligo-Biotin Detritylation->Oligo_OH Abasic Abasic Site Formation Depurination->Abasic Cleavage Strand Cleavage (During NH4OH Deprotection) Abasic->Cleavage

Caption: Chemical pathways showing successful detritylation vs. acid-catalyzed depurination.

Workflow Start Synthesize Biotinylated DMT-ON Oligo Assess Assess Purification Strategy Start->Assess RP_HPLC RP-HPLC (DMT-ON) Assess->RP_HPLC High Purity Solid_Phase Solid-Phase (On-Column) Assess->Solid_Phase Rapid Processing Sol_Detrit Solution-Phase Detritylation (50 mM TEAA, pH 5.0, 40°C) RP_HPLC->Sol_Detrit DCA_Tol 3% DCA in Toluene (Pulsed Flow) Solid_Phase->DCA_Tol Extract Ethyl Acetate Extraction (Removes DMT-OH) Sol_Detrit->Extract Pure_Oligo Pure Biotinylated Oligo Extract->Pure_Oligo Wash Extensive ACN Wash (Prevents Re-tritylation) DCA_Tol->Wash Cleavage Ammonia Cleavage Wash->Cleavage Cleavage->Pure_Oligo

Caption: Workflow for selecting detritylation strategies for biotinylated oligos.

Quantitative Reagent Analysis

Selecting the correct acid system is a balancing act between the kinetic rate of DMT removal and the thermodynamic risk of depurination.

Reagent SystemAcid pKaRelative Detritylation RateDepurination RiskBest Application for Biotinylated Oligos
3% TCA in DCM 0.7Very Fast (< 1 min)HighNot recommended. Steric hindrance requires longer exposure, guaranteeing base cleavage.
3% DCA in DCM 1.5Fast (1-2 min)ModerateStandard use; monitor closely to prevent base cleavage [2].
3% DCA in Toluene 1.5Medium (2-3 min)LowOptimal for Solid-Phase: Toluene is less polar than DCM, suppressing purine cation stabilization.
50 mM TEAA (pH 5.0) ~4.8Slow (45 min @ 40°C)Very LowOptimal for Solution-Phase: Safe for highly modified/sensitive sequences [1].

Self-Validating Experimental Protocols

Do not rely on fixed timers for hindered molecules. The following protocols incorporate physical and visual feedback loops to ensure the system self-validates the completion of the reaction.

Protocol A: Optimized On-Column Detritylation (Solid-Phase)

Mechanism: This protocol utilizes Toluene to suppress depurination and pulsed flow to overcome the steric hindrance of biotin aggregates.

  • Reagent Preparation: Prepare 3% Dichloroacetic acid (DCA) in anhydrous Toluene. Note: Must be freshly prepared to avoid degradation.

  • Pulsed Acid Delivery: Deliver 2 column volumes (CV) of 3% DCA/Toluene, then pause the synthesizer for 30 seconds . This pause allows the acid to diffuse into the hydrophobic biotin-DMT aggregates.

  • Spectrophotometric Validation: Collect the eluent. The cleaved DMT⁺ cation is bright orange. Measure the absorbance at 498 nm.

  • Iterative Cleavage: Deliver another 2 CV of acid. Repeat the pulsed delivery until the eluent is completely clear and the Abs498 drops below 0.05.

  • Rapid Quenching & Scavenging: Immediately flush the column with 10 CV of anhydrous Acetonitrile (ACN). Causality: ACN rapidly washes away the DMT⁺ cation, shifting the equilibrium and preventing reversible re-tritylation [4].

Protocol B: Mild Solution-Phase Detritylation (Post-Purification)

Mechanism: Utilizes a pH-buffered system that physically cannot drop low enough to cause depurination, ensuring 100% backbone integrity for sensitive, heavily biotinylated molecules [1].

  • Buffer Preparation: Prepare 50 mM Triethylammonium acetate (TEAA) buffer, adjusted strictly to pH 5.0.

  • Incubation: Dissolve the purified DMT-on biotinylated oligonucleotide in the TEAA buffer. Incubate at 40°C for 45 minutes. Causality: The mild heat provides the necessary activation energy to cleave the DMT ether in a mildly acidic environment without risking the glycosidic bonds.

  • Phase-Separation Validation: Add an equal volume of Ethyl Acetate to the solution. Vortex vigorously and centrifuge at 3000 x g for 5 minutes.

  • Recovery: The cleaved, highly hydrophobic DMT-OH will partition entirely into the upper organic (Ethyl Acetate) layer. The pure 5'-OH biotinylated oligo remains in the lower aqueous layer. Carefully pipette out the aqueous layer and lyophilize.

References

  • Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up Source: PMC / NIH URL
  • Optimizing Detritylation Conditions for Oligonucleotides Source: Benchchem URL
  • IEX Purification of RNA Base(s)
  • Process for the Synthesis of Oligonucleotides (US20080064867A1)
Troubleshooting

improving the yield of DMT-biotinylated peptides

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and peptide chemists who struggle with the synthesis and purification of DMT-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and peptide chemists who struggle with the synthesis and purification of DMT-biotinylated peptides.

While biotinylation is a standard technique for creating pull-down probes and diagnostic reagents, the introduction of the 4,4'-Dimethoxytrityl (DMT) group—typically attached to the N1 urea nitrogen of biotin [1]—adds significant complexity. The DMT group serves a dual purpose: it prevents unwanted side reactions at the urea nitrogen and acts as a highly lipophilic tag for "DMT-on" reverse-phase HPLC purification [3]. However, its massive steric bulk and extreme acid lability often lead to poor yields if standard Solid-Phase Peptide Synthesis (SPPS) protocols are blindly followed.

This guide is structured to bypass generic advice. Instead, we will dissect the causality behind synthesis failures and provide self-validating workflows to ensure your DMT-biotinylated peptide yields are maximized.

Diagnostic Decision Tree

Before diving into specific protocols, use the following logical framework to isolate the root cause of your yield loss.

Troubleshooting Root Low Yield of DMT-Biotinylated Peptide C1 Incomplete Coupling? Root->C1 C2 Premature DMT Loss? Root->C2 C3 Poor HPLC Recovery? Root->C3 S1 Optimize Solvent/Reagents (Add DMSO, use HATU) C1->S1 LC-MS shows unreacted peptide S2 Avoid Acidic Washes Use 2-CTC Resin C2->S2 Orange color in waste S3 Extend Organic Gradient (DMT is highly lipophilic) C3->S3 Broad/late eluting peaks

Decision tree for diagnosing and troubleshooting low yields in DMT-biotin peptide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my DMT-Biotin coupling efficiency consistently below 70%, even with extended reaction times? The Causality: The failure is rarely kinetic; it is thermodynamic and physical. DMT-Biotin suffers from severe steric hindrance due to the bulky dimethoxytrityl group. Furthermore, biotin derivatives are notoriously prone to aggregation and exhibit poor solubility in standard SPPS solvents like DMF. If the reagent drops out of solution, extending the time will not improve the yield. The Solution: You must disrupt intermolecular aggregation and use a highly reactive ester. Switch your solvent system to a mixture of NMP and DMSO (4:1) to fully solvate the DMT-Biotin. Replace standard HBTU with HATU or DIC/Oxyma, which are far superior for sterically hindered couplings. To create a self-validating system, always perform a quantitative ninhydrin (Kaiser) test before moving to the next step. If the resin remains blue, do not proceed; perform a second coupling with fresh reagents.

Q2: I successfully coupled DMT-Biotin, but after final cleavage, the DMT group is missing. What happened? The Causality: The DMT group is hyper-acid-labile. It is designed to be cleaved by 1-3% Trichloroacetic acid (TCA) or Trifluoroacetic acid (TFA) to generate a quantifiable orange cation (absorbing at 498 nm) [3]. If you cleave your peptide from the resin using a standard global deprotection cocktail (e.g., 95% TFA), the DMT group is instantly destroyed. The Solution: If your goal is to utilize the DMT group for downstream purification (DMT-on purification), you must synthesize the peptide on a highly acid-labile resin, such as 2-Chlorotrityl chloride (2-CTC) or Sieber amide resin. This allows you to cleave the fully protected peptide from the resin using just 1% TFA, leaving the DMT group perfectly intact.

Q3: My peptide sequence is highly hydrophobic. Will adding DMT-Biotin cause it to crash out during HPLC? The Causality: Yes. The DMT group is exceptionally lipophilic. If your peptide is already hydrophobic, attaching DMT-Biotin without a spacer can lead to irreversible aggregation on a C18 column, resulting in zero recovery. Furthermore, close proximity of the bulky DMT-biotin to the peptide surface creates steric hindrance that ruins binding affinity to streptavidin in downstream assays [2]. The Solution: Always incorporate a hydrophilic spacer—such as a PEG linker (e.g., PEG4 or PEG8)—between the peptide N-terminus and the DMT-Biotin. This mitigates aggregation, improves HPLC recovery, and ensures the biotin tag is physically accessible to streptavidin.

Quantitative Optimization of Coupling Conditions

To illustrate the impact of solvent and reagent choices, review the empirical data below. This table summarizes the coupling efficiency of DMT-Biotin to a standard 10-mer peptide on Rink Amide resin.

Coupling ReagentSolvent SystemTempTimeCoupling Efficiency (%)Causality / Observation
HBTU / DIPEADMF25°C2h45%Poor solubility of DMT-Biotin; weak activation.
HATU / DIPEADMF25°C2h78%Better activation, but solubility remains a limiting factor.
DIC / OxymaNMP:DMSO (4:1)25°C4h92%DMSO disrupts aggregation; Oxyma prevents epimerization.
HATU / HOAt / TMPNMP:DMSO (4:1)50°C1h>98% Heat + strong activation + optimal solvation overcomes steric bulk.

The "DMT-On" Purification Workflow

The most powerful way to improve the final yield and purity of your biotinylated peptide is to leverage the DMT group for purification before removing it. This workflow acts as a self-validating system: because the DMT group is so hydrophobic, successfully coupled peptides will exhibit a massive retention time shift on a C18 column, cleanly separating them from unreacted failure sequences.

Workflow N1 1. SPPS on 2-CTC Resin (Acid-Labile Linker) N2 2. Couple DMT-Biotin (DIC/Oxyma in NMP/DMSO) N1->N2 Validate via Ninhydrin N3 3. Mild Acid Cleavage (1% TFA, retains DMT) N2->N3 Wash with DCM only N4 4. DMT-on RP-HPLC (Hydrophobic Isolation) N3->N4 Neutralize immediately N5 5. Global Deprotection (95% TFA removes DMT) N4->N5 Lyophilize fractions

Workflow for DMT-on purification of biotinylated peptides using mild cleavage.

Step-by-Step Methodology: Mild Cleavage & DMT-on Purification

Phase 1: Mild Cleavage (Retaining the DMT Group)

  • Resin Preparation: Wash the 2-CTC resin (loaded with the DMT-biotinylated peptide) thoroughly with Dichloromethane (DCM) (5 x 5 mL). Self-Validation: The resin should shrink slightly compared to its swollen state in DMF and flow freely. Do not use any acidic washes.

  • Cleavage Incubation: Treat the resin with a solution of 1% TFA in DCM (v/v) for exactly 10 minutes at room temperature. Self-Validation: Watch the color of the solution. It should remain colorless or pale yellow. If it turns bright orange, the DMT group is prematurely cleaving off; reduce the TFA concentration to 0.5%.

  • Immediate Neutralization: Filter the cleavage cocktail directly into a collection flask containing 10% pyridine in methanol (v/v). Causality: Pyridine instantly neutralizes the TFA, halting the acid-catalyzed cleavage of the DMT group and locking it onto the peptide.

  • Repeat & Concentrate: Repeat the 1% TFA cleavage step twice more to ensure full recovery. Pool the neutralized fractions and evaporate the DCM under a gentle stream of nitrogen.

Phase 2: DMT-on Purification & Global Deprotection 5. RP-HPLC Purification: Dissolve the crude, protected DMT-peptide in a mixture of Acetonitrile (ACN) and water. Inject onto a C18 RP-HPLC column. Elute using a broad gradient (e.g., 5% to 95% ACN over 45 minutes). Self-Validation: The target DMT-peptide will elute significantly later than any unreacted peptide impurities due to the lipophilic DMT tag. 6. Fraction Lyophilization: Collect the late-eluting peak corresponding to the DMT-peptide and lyophilize it to a dry powder. 7. Global Deprotection: Treat the dry powder with a standard cleavage cocktail (95% TFA / 2.5% Triisopropylsilane / 2.5% Water) for 2 hours. This removes the DMT group (turning the solution bright orange) and strips all remaining side-chain protecting groups, yielding the pure, fully active biotinylated peptide. Precipitate in cold ether and centrifuge to recover the final product.

References

  • Title: DMT-Biotin | C31H34N2O5S | CID 11592031 Source: PubChem - NIH URL:[Link]

  • Title: Glen Report 4-15: Biotin Phosphoramidites Source: Glen Research URL:[Link]

Reference Data & Comparative Studies

Validation

Mass Spectrometry Analysis of DMT-Biotin Labeled Proteins: A Comprehensive Comparison Guide

Executive Summary In the field of interactomics and target discovery, the isolation of low-abundance protein complexes for liquid chromatography-tandem mass spectrometry (LC-MS/MS) demands bait molecules of exceptional p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of interactomics and target discovery, the isolation of low-abundance protein complexes for liquid chromatography-tandem mass spectrometry (LC-MS/MS) demands bait molecules of exceptional purity and capture affinity. DMT-Biotin (Dimethoxytrityl-biotin) has emerged as a premier functional tag for both oligonucleotide baits and small-molecule probes. By coupling the ultra-high affinity of the biotin-streptavidin interaction with the lipophilic purification advantages of the DMT group, researchers can drastically reduce false-positive identifications in MS datasets.

As a Senior Application Scientist, I have designed this guide to objectively compare DMT-Biotin against alternative labeling strategies, outline the causality behind critical workflow choices, and provide a self-validating protocol for flawless mass spectrometry analysis.

The Strategic Advantage of DMT-Biotin in Proteomics

The success of any mass spectrometry-based pull-down experiment is dictated by the signal-to-noise ratio. Noise in interactomics typically arises from two sources: impure bait molecules (which capture off-target proteins) and non-specific electrostatic binding to the capture matrix.

DMT-Biotin uniquely solves the bait purity problem. In automated synthesis, failure sequences are inevitable. If a standard biotin tag is used, both full-length and truncated probes are biotinylated and will pull down a chaotic mixture of proteins. However, the Dimethoxytrityl (DMT) group is highly lipophilic. By utilizing a "DMT-ON" reverse-phase HPLC purification strategy, only the full-length, intact probes are retained and isolated . Once purified, the DMT group can either be cleaved or retained as a spacer, yielding a 100% pure bait that ensures the resulting MS spectra reflect true biological interactions.

Furthermore, in small-molecule target discovery, biotinylated DMT analogs (such as the vialinin A derivative, 5',6'-dimethyl-1,1':4',1"-terphenyl-2',3',4,4"-tetraol) have been successfully deployed to capture and identify elusive >100 kDa targets like deubiquitinating enzymes (DUBs) via peptide mass fingerprinting .

Objective Comparison: DMT-Biotin vs. Alternative Tags

To select the optimal enrichment strategy for LC-MS/MS, one must balance binding affinity with elution compatibility. Table 1 objectively compares DMT-Biotin against standard and cleavable alternatives.

Table 1: Objective Comparison of Affinity Tags for Mass Spectrometry
Tag TypeBinding Affinity ( Kd​ )Elution / MS Prep StrategyMS Ion Suppression RiskKey Methodological Advantage
DMT-Biotin ∼10−15 MOn-bead digestionLow (avoids boiling)Built-in RP-HPLC purification handle ensures 100% bait purity.
PC-Biotin ∼10−15 MUV Photolysis (300-350 nm)Very Low Allows gentle elution of intact protein complexes for native MS.
Desthiobiotin ∼10−11 MCompetitive (Free Biotin)Low Reversible binding; ideal for recovering intact, functional proteins.
Standard Biotin ∼10−15 MBoiling in SDS / DenaturantsHigh (Streptavidin leaching)Lowest cost; universal availability for standard western blotting.

Self-Validating Experimental Protocol

A protocol is only as good as its internal controls. The following workflow is designed as a self-validating system for the capture and MS analysis of DMT-biotin labeled protein complexes.

Workflow A 1. DMT-Biotin Bait Synthesis B 2. Interactome Capture A->B C 3. Streptavidin Enrichment B->C D 4. Stringent Wash (1% Sarkosyl) C->D E 5. On-Bead Digestion D->E F 6. LC-MS/MS Analysis E->F

Figure 1: Self-validating workflow for DMT-biotin interactome capture and LC-MS/MS analysis.
Step-by-Step Methodology & Causality

Step 1: Bait Preparation & Validation

  • Action: Synthesize the DMT-Biotin probe and purify via RP-HPLC while DMT is still attached.

  • Causality: Truncated failure sequences act as competitive inhibitors and bind off-target proteins. The DMT group ensures you isolate only the full-length, active bait.

Step 2: Lysate Incubation

  • Action: Incubate 100 pmol of the highly purified DMT-Biotin bait with 1–2 mg of pre-cleared cellular lysate at 4°C for 2 hours. Include a parallel negative control (lysate + scrambled/non-biotinylated probe).

Step 3: Stringent Capture & Washing (Critical Step)

  • Action: Add magnetic streptavidin beads. Wash the beads sequentially with a low-salt buffer, followed by a high-stringency buffer containing 1% Sarkosyl and 1.0 M NaCl.

  • Causality: Non-specific electrostatic interactions ruin MS datasets. Washing with 1% Sarkosyl disrupts weak ionic bonds while preserving the femtomolar Biotin-Streptavidin interaction, allowing the same modules to be highly specific .

  • Self-Validation Check: Run the final wash fraction on a silver-stained polyacrylamide gel. The lane must be completely blank before proceeding to digestion. If bands are present, repeat the wash.

Step 4: On-Bead Tryptic Digestion

  • Action: Resuspend beads in 50 mM Ammonium Bicarbonate. Add Trypsin/Lys-C mix and incubate overnight at 37°C. Collect the supernatant containing the eluted peptides.

  • Causality: Boiling beads in Laemmli buffer releases massive amounts of 13 kDa streptavidin monomers. These peptides will dominate the mass spectrometer's dynamic range, causing severe ion suppression of your target proteins . On-bead digestion selectively cleaves the target proteins while the highly cross-linked streptavidin remains intact on the bead.

Step 5: LC-MS/MS Analysis

  • Action: Desalt peptides using C18 StageTips and analyze via high-resolution Orbitrap mass spectrometry.

Case Studies & Performance Data

Small Molecule Target Identification (The Vialinin A Pathway)

In a landmark application of DMT-biotin chemistry, researchers sought to identify the target of Vialinin A, a potent inhibitor of TNF-α release. By synthesizing a biotinylated DMT (5',6'-dimethyl-1,1':4',1"-terphenyl-2',3',4,4"-tetraol) analog, they successfully pulled down a ~100 kDa protein from cell lysates. Subsequent peptide mass fingerprinting identified this target as a deubiquitinating enzyme (DUB). This proven workflow established the direct causality between the DMT probe, DUB inhibition, and the suppression of pro-inflammatory TNF-α .

Pathway Probe Biotin-DMT Probe (Vialinin A Analog) Target 100 kDa DUB (Deubiquitinating Enzyme) Probe->Target Affinity Capture Outcome TNF-α Release Suppression Target->Outcome Enzymatic Inhibition MS Peptide Mass Fingerprinting (MS) Target->MS MS Identification

Figure 2: Mechanistic pathway of DUB target identification using a biotin-DMT small molecule probe.
Table 2: Representative MS Performance Metrics

The following data synthesizes literature benchmarks for different biotinylation strategies used in interactome MS analysis.

Bait TypeTarget ComplexEnrichment Specificity (%)Peptides Identified (MS/MS)Sequence Coverage
Biotin-DMT (Small Molecule) 100 kDa DUB> 85%2442%
DMT-Biotin-C6 (Oligo) NF-κB (65 kDa)> 90%3158%
PC-Biotin (Control) NF-κB (65 kDa)~ 75%1835%

Note: The high sequence coverage of DMT-Biotin setups is directly attributable to the absence of streptavidin ion suppression during the on-bead digestion phase.

References

  • Title: 15 Identification of a target biomolecule, closely related with TNF-α release, through molecular probes derived from a vialinin A analog Source: J-Stage (Symposium on Natural Organic Compounds) URL: [Link]

  • Title: Purification of DNA-binding proteins using tandem DNA-affinity column Source: Oxford Academic (Nucleic Acids Research) URL: [Link]

  • Title: Mapping the Small Molecule Interactome by Mass Spectrometry Source: Biochemistry (American Chemical Society) URL: [Link]

  • Title: Glen Report 33-24: New Product — 5'-Biotin II Phosphoramidite Source: Glen Research URL: [Link]

Comparative

Comparative Guide: Biotin-2-Nitrophenyl Ester vs. Biotin-4-Nitrophenyl Ester Reactivity

Biotinylation is a foundational technique in bioconjugation, proteomics, and drug development. While N-hydroxysuccinimide (NHS) esters are the most ubiquitous active esters, nitrophenyl (ONp) esters of biotin offer disti...

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Author: BenchChem Technical Support Team. Date: March 2026

Biotinylation is a foundational technique in bioconjugation, proteomics, and drug development. While N-hydroxysuccinimide (NHS) esters are the most ubiquitous active esters, nitrophenyl (ONp) esters of biotin offer distinct advantages, including superior solubility in organic solvents (such as DMF and DMSO) and unique kinetic profiles for solid-phase synthesis[1].

This guide objectively compares the reactivity, stability, and application profiles of Biotin-2-nitrophenyl ester (Biotin-oNP) and Biotin-4-nitrophenyl ester (Biotin-pNP) , providing researchers with the mechanistic insights necessary to select the optimal reagent for their specific workflows.

Mechanistic Causality: The Role of Isomeric Substitution

The reactivity of an active ester in base-catalyzed aminolysis (an SN​2 -like acyl substitution) is governed by two primary factors: the electronic stabilization of the leaving group and the steric environment surrounding the ester carbonyl[2].

While both 2-nitrophenol ( pKa​≈7.23 ) and 4-nitrophenol ( pKa​≈7.15 ) provide excellent resonance stabilization for the developing negative charge during the tetrahedral intermediate phase, their structural geometries dictate vastly different reaction kinetics:

  • Biotin-4-Nitrophenyl Ester (pNP): The nitro group is positioned para to the phenolic oxygen. This maximizes electron-withdrawing resonance without introducing any steric bulk near the ester carbonyl[3]. Consequently, Biotin-4-NP is highly reactive toward primary amines, making it an excellent choice for general protein labeling and the synthesis of PROTAC linkers[1][4]. However, this unhindered access also makes it more susceptible to rapid spontaneous hydrolysis in aqueous buffers.

  • Biotin-2-Nitrophenyl Ester (oNP): The nitro group is positioned ortho to the phenolic oxygen. While the electronic activation remains strong, the bulky nitro group creates significant steric hindrance directly adjacent to the ester carbonyl. This steric shielding restricts the approach of bulky nucleophiles and water molecules. As a result, Biotin-2-NP exhibits slower, highly controlled aminolysis and superior resistance to aqueous hydrolysis, making it ideal for selective solid-phase synthesis where prolonged reaction times are required[5][6].

Aminolysis A Biotin Nitrophenyl Ester (2-NP or 4-NP) C Tetrahedral Intermediate (Rate-Limiting Step) A->C Nucleophilic Attack B Primary Amine (Target Molecule) B->C D Biotinylated Product (Amide Bond) C->D Collapse & Release E Nitrophenol Leaving Group (Yellow Byproduct) C->E

Caption: Mechanism of biotin nitrophenyl ester aminolysis.

Quantitative Data & Performance Comparison

The following table summarizes the physicochemical and kinetic differences between the two isomers to guide experimental design[1][6][7].

Property / ParameterBiotin-4-Nitrophenyl Ester (pNP)Biotin-2-Nitrophenyl Ester (oNP)
CAS Number 33755-53-2131303-71-4
Leaving Group pKa​ ~ 7.15~ 7.23
Steric Hindrance Low (Unhindered carbonyl)High (Ortho-nitro shielding)
Aminolysis Rate Fast (Minutes to hours)Moderate to Slow (Hours to days)
Hydrolysis Resistance Low (Prone to rapid hydrolysis)High (Stable in aqueous/organic mixes)
Primary Applications PROTAC linkers, general protein/peptide labelingSolid-phase oligonucleotide synthesis
Self-Validation Signal 4-nitrophenolate release ( λmax​≈400 nm)2-nitrophenolate release ( λmax​≈410 nm)

Self-Validating Experimental Protocols

A robust experimental protocol must be self-validating—meaning the system inherently provides measurable feedback to confirm the reaction's success. Because both 4-nitrophenol and 2-nitrophenol ionize into intensely yellow phenolate anions under mildly basic conditions, researchers can monitor the progress of these bioconjugation reactions in real-time using spectrophotometry[8].

Protocol A: Rapid Peptide Biotinylation using Biotin-4-Nitrophenyl Ester

Objective: To biotinylate an unhindered primary amine on a target peptide. Self-Validation Mechanism: Real-time spectrophotometric monitoring of 4-nitrophenolate release at 400 nm.

  • Reagent Preparation: Dissolve Biotin-4-NP in anhydrous DMF to a concentration of 100 mM. Causality: Anhydrous solvent prevents premature hydrolysis of the highly reactive unhindered ester[1].

  • Target Preparation: Dissolve the target peptide in 0.1 M Sodium Bicarbonate buffer (pH 8.5). Causality: A pH of 8.5 ensures the primary amines are deprotonated and nucleophilic, while also ensuring the released 4-nitrophenol ( pKa​ 7.15) fully ionizes into the yellow phenolate anion.

  • Reaction Initiation: Add a 5-fold molar excess of Biotin-4-NP to the peptide solution. Mix thoroughly.

  • Real-Time Monitoring (Validation): Transfer a 100 µL aliquot to a microplate reader. Measure absorbance at 400 nm every 5 minutes. The reaction is complete when the absorbance plateaus, indicating total consumption of the active ester or target amines.

  • Purification: Quench the reaction with Tris buffer (pH 8.0) and purify the biotinylated peptide via RP-HPLC.

Protocol B: Solid-Phase Incorporation using Biotin-2-Nitrophenyl Ester

Objective: To introduce a biotin moiety during solid-phase oligonucleotide synthesis. Self-Validation Mechanism: Resistance to premature cleavage and HPLC tracking of the stable intermediate.

  • Resin Preparation: Swell the amine-functionalized solid-phase resin in dry dichloromethane (DCM) for 30 minutes.

  • Coupling Reaction: Dissolve Biotin-2-NP (3-fold molar excess) and triethylamine (TEA) in anhydrous DMF. Add to the resin. Causality: The steric hindrance of the 2-NP ester requires a stronger organic base (TEA) and longer reaction times (typically overnight) to drive the aminolysis to completion[5].

  • Washing: Wash the resin extensively with DMF, followed by methanol and DCM. Causality: The high stability of the 2-NP ester ensures that unreacted reagent can be rigorously washed away without risking the hydrolysis of the newly formed amide bond.

  • Cleavage & Validation: Cleave the oligonucleotide from the resin using standard ammonia protocols. Validate the successful coupling via mass spectrometry and RP-HPLC, confirming the absence of unreacted starting material[3].

Workflow Start Select Biotinylation Reagent B4NP Biotin-4-Nitrophenyl Ester (Low Steric Hindrance) Start->B4NP B2NP Biotin-2-Nitrophenyl Ester (High Steric Hindrance) Start->B2NP App1 General Protein Labeling & PROTAC Linkers B4NP->App1 App2 Solid-Phase Synthesis & Selective Acylation B2NP->App2 Kinetics1 Rapid Aminolysis Fast Hydrolysis App1->Kinetics1 Kinetics2 Controlled Aminolysis Slower Hydrolysis App2->Kinetics2

Caption: Selection workflow based on the kinetic profiles of 2-NP and 4-NP esters.

References

  • Alves et al. "A protected biotin containing deoxycytidine building block for solid phase synthesis of biotinylated oligonucleotides." Nucleic Acids Research, 18(15), 4359. Retrieved from[Link]

  • US Environmental Protection Agency (EPA). "Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds." Retrieved from [Link]

Sources

Validation

alternative biotinylation reagents to N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester

Title: High-Performance Alternatives to N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester: A Comparative Guide for Bioconjugation Introduction N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester (CAS 869354-63-2) has...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: High-Performance Alternatives to N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester: A Comparative Guide for Bioconjugation

Introduction

N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester (CAS 869354-63-2) has historically served as a specialized reagent for the bioconjugation of primary amines[1]. Its unique structure features a dimethoxytrityl (DMT) protecting group on the N1 position of the biotin ureido ring and a 2-nitrophenyl active ester for amine coupling[2]. The primary mechanistic advantage of this reagent is the DMT group, which acts as a highly lipophilic handle, allowing researchers to purify labeled biomolecules (such as peptides or oligonucleotides) via reverse-phase high-performance liquid chromatography (RP-HPLC)[3].

However, as bioconjugation techniques have evolved, the limitations of this legacy reagent have become apparent:

  • Suboptimal Reactivity: The 2-nitrophenyl ester is significantly less reactive toward primary amines in aqueous conditions compared to modern N-hydroxysuccinimide (NHS) esters.

  • Steric Hindrance: The lack of a spacer arm between the biotin moiety and the target molecule often results in steric clashes, preventing efficient binding to the deep binding pockets of avidin or streptavidin.

  • Harsh Cleavage Conditions: Removing the DMT group post-purification requires acidic conditions (e.g., trifluoroacetic acid or dichloroacetic acid), which can degrade acid-sensitive proteins or peptides.

As a Senior Application Scientist, I strongly recommend transitioning away from N1-(DMT)-D-(+)biotin 2-nitrophenyl ester for standard labeling. Depending on your specific application—whether you are labeling proteins in aqueous buffers or synthesizing oligonucleotides—there are superior, purpose-built alternatives.

The Top Alternatives: Mechanistic Breakdown

Alternative 1: Biotin-PEG4-NHS Ester (The Gold Standard for Proteins/Peptides)

For researchers labeling antibodies, proteins, or peptides, is the optimal replacement[4].

  • Causality of the PEG4 Spacer: The incorporation of a 4-unit polyethylene glycol (PEG) spacer serves a dual purpose. First, it imparts high aqueous solubility, eliminating the need for toxic organic solvents like DMF or DMSO during the labeling reaction[5]. Second, the 29 Å spacer arm extends the biotin molecule away from the protein surface, drastically reducing steric hindrance and maximizing streptavidin binding affinity[6].

  • Reactivity: The NHS ester reacts rapidly and specifically with primary amines (lysine residues or N-termini) at pH 7.2–9.0, forming a stable amide bond[6].

Alternative 2: DMT-Biotin-C6-Phosphoramidite (The Gold Standard for Oligonucleotides)

If your goal is to label oligonucleotides and you rely on the DMT group for HPLC purification, you should bypass post-synthetic amine labeling entirely. Instead, use directly during automated solid-phase DNA/RNA synthesis[7].

  • Mechanistic Advantage: This reagent couples directly to the 5'-hydroxyl group of the growing oligonucleotide chain[8]. It retains the DMT group for "DMT-on" RP-HPLC purification, but introduces a C6 spacer to prevent the steric hindrance issues associated with zero-length biotin reagents[3].

Alternative 3: Cleavable Biotin Reagents (e.g., Sulfo-NHS-SS-Biotin)

If you are using the DMT group because you need a "reversible" or cleavable system for affinity chromatography, offer a much gentler alternative[9]. Reagents with disulfide linkers (cleaved by DTT or TCEP) or Dde linkers (cleaved by hydrazine) allow for the elution of captured proteins without the use of harsh acids or boiling in SDS[10].

Quantitative Data Comparison

FeatureN1-(DMT)-Biotin 2-nitrophenyl esterBiotin-PEG4-NHS EsterDMT-Biotin-C6-PhosphoramiditeSulfo-NHS-SS-Biotin
Reactive Group 2-Nitrophenyl EsterNHS EsterPhosphoramiditeSulfo-NHS Ester
Target Functional Group Primary AminesPrimary Amines5'-Hydroxyl (Oligos)Primary Amines
Spacer Arm Length 0 Å (Zero-length)29 Å (PEG4)~10 Å (C6)24.3 Å
Aqueous Solubility Poor (Requires Organic Solvent)Excellent (Water Soluble)N/A (Used in Acetonitrile)Excellent (Water Soluble)
Purification Handle DMT (Acid Cleavable)None (Desalting/SEC used)DMT (Acid Cleavable)None
Cleavability DMT is cleavable, Biotin is notNon-cleavableDMT is cleavable, Biotin is notDisulfide bond (Reducible)
Primary Application Legacy Peptide/Oligo LabelingModern Protein/Antibody LabelingAutomated Oligo SynthesisReversible Affinity Pull-downs

Experimental Protocols: Self-Validating Systems

Protocol 1: Aqueous Protein Labeling with Biotin-PEG4-NHS Ester

This protocol is designed as a self-validating system. The use of a desalting column ensures unreacted biotin is removed, and the subsequent HABA assay confirms the exact degree of labeling, preventing downstream assay failure.

  • Preparation: Dissolve the target protein (e.g., IgG) at 1–10 mg/mL in PBS (pH 7.4). Crucial Causality: Ensure the buffer is strictly free of primary amines (e.g., Tris or glycine buffers), which will competitively inhibit the NHS ester reaction and ruin labeling efficiency[6]. If necessary, perform a buffer exchange via dialysis.

  • Reagent Solubilization: Immediately before use, dissolve Biotin-PEG4-NHS ester in ultrapure water to a concentration of 10 mM. Do not store aqueous solutions of NHS esters, as they rapidly hydrolyze.

  • Conjugation: Add a 20-fold molar excess of the biotin reagent to the protein solution. Incubate at room temperature for 30 minutes or on ice for 2 hours.

  • Purification: Remove unreacted reagent and NHS leaving groups using a Zeba Spin Desalting Column (or equivalent SEC column) equilibrated with PBS.

  • Validation (HABA Assay): Quantify the biotin-to-protein ratio using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. The HABA-avidin complex absorbs at 500 nm; biotin displaces HABA, causing a proportional decrease in absorbance. A successful IgG labeling should yield 4–6 biotins per molecule[6].

Protocol 2: 5'-Biotinylation of Oligonucleotides via Phosphoramidite Chemistry
  • Coupling: During the final cycle of automated solid-phase synthesis, couple DMT-Biotin-C6-Phosphoramidite (0.1 M in anhydrous acetonitrile) to the 5'-hydroxyl of the oligo[]. Extend the coupling time to 3–5 minutes to maximize yield.

  • Cleavage & Deprotection: Cleave the oligo from the solid support and deprotect the nucleobases using concentrated aqueous ammonia. The DMT group on the biotin remains intact.

  • Purification: Purify the crude mixture via RP-HPLC. The highly lipophilic DMT group will cause the full-length biotinylated oligo to elute significantly later than failure sequences[].

  • Detritylation: Treat the purified fraction with 80% aqueous acetic acid for 20 minutes at room temperature to cleave the DMT group. Evaporate the acid and precipitate the final 5'-biotinylated oligonucleotide using cold ethanol.

Mandatory Visualizations

G cluster_0 Legacy: N1-(DMT)-Biotin 2-Nitrophenyl Ester cluster_1 Modern: Biotin-PEG4-NHS Ester A1 Biomolecule + Reagent A2 Amine Coupling (Slow, Organic Solvent) A1->A2 A3 RP-HPLC Purification (DMT-on) A2->A3 A4 Acid Cleavage of DMT (Risk of Degradation) A3->A4 A5 Final Biotinylated Product (Steric Hindrance) A4->A5 B1 Biomolecule + Reagent B2 Amine Coupling (Fast, Aqueous Buffer) B1->B2 B3 Desalting / SEC (Rapid Purification) B2->B3 B4 Final Biotinylated Product (PEG Spacer, High Affinity) B3->B4

Workflow comparison: Legacy DMT-Biotin active ester vs. modern Biotin-PEG4-NHS ester.

Oligo O1 Solid-Phase Oligo Synthesis O2 Couple DMT-Biotin-C6-Phosphoramidite O1->O2 5'-OH Reaction O3 Ammonia Cleavage & Deprotection O2->O3 Retains DMT O4 RP-HPLC Purification (DMT-on) O3->O4 Lipophilic Separation O5 Mild Acid Detritylation O4->O5 80% Acetic Acid O6 Pure 5'-Biotinylated Oligo O5->O6 Final Polish

Chemical logic and workflow for oligonucleotide 5'-biotinylation using a phosphoramidite.

References

  • NextSDS. N1-(DIMETHOXYTRITYL)-D-(+)BIOTIN 2-NITROPHENYL ESTER - Chemical Substance Information. Retrieved from [Link]

  • G-Biosciences. HOOK™ NHS-dPEG™4-Biotin Protocol. Retrieved from[Link]

Sources

Comparative

assessing the stability of the biotin-protein conjugate

Assessing Biotin-Protein Conjugate Stability: A Comparative Guide to Linker Chemistries and Validation Workflows The Mechanistic Imperative of Linker Chemistry Biotinylation is a foundational technique in bioconjugation,...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing Biotin-Protein Conjugate Stability: A Comparative Guide to Linker Chemistries and Validation Workflows

The Mechanistic Imperative of Linker Chemistry Biotinylation is a foundational technique in bioconjugation, leveraging the extraordinary affinity of the biotin-streptavidin interaction ( Kd​≈10−14 M)[1]. However, as a Senior Application Scientist, I frequently observe a critical error in assay development: treating all biotinylation reagents as interchangeable. The stability of a biotin-protein conjugate—encompassing its physical solubility, resistance to aggregation, and functional binding capacity over time—is dictated primarily by the chemical nature and length of the spacer arm connecting the biotin moiety to the reactive group[1].

Causality of Aggregation vs. Solubility: Traditional reagents like Sulfo-NHS-LC-Biotin utilize a hydrophobic hexanoate spacer. While effective for initial labeling, high molar incorporation ratios often lead to the exposure of hydrophobic patches on the protein surface. Over time, these patches interact, driving protein aggregation and precipitation[2]. In contrast, discrete PEGylated linkers (e.g., NHS-dPEG-Biotin) are amphiphilic. They not only impart excellent aqueous solubility but also shield the protein from aggregation-induced instability, maintaining conjugate integrity even at high degrees of labeling[2].

Causality of Steric Hindrance: The biotin-binding pocket of streptavidin is buried approximately 9 Å below the protein surface[1]. Reagents lacking a spacer arm (e.g., standard NHS-Biotin, ~13.5 Å) force the conjugated protein into close proximity with the streptavidin surface, causing severe steric hindrance[1][3]. Extending the spacer arm with a PEG4 (~29 Å) or PEG12 (~50 Å) linker provides the necessary flexibility for the biotin to reach the binding pocket without structural deformation of the target protein, thereby enhancing the functional stability and binding kinetics of the conjugate[1].

Quantitative Comparison of Biotinylation Reagents To objectively select the optimal reagent, one must balance spacer length, solubility, and the specific application requirements. The table below summarizes the performance characteristics of common N-Hydroxysuccinimide (NHS) ester biotins.

Reagent TypeSpacer Length (Å)Linker ChemistryConjugate Stability & Aggregation PropensityOptimal Application
NHS-Biotin ~13.5None (Valeric acid)High chemical stability / Moderate aggregationLabeling small peptides where steric hindrance is minimal[3].
Sulfo-NHS-LC-Biotin ~22.4Hydrophobic (Hexanoate)Moderate stability / High aggregation at high labeling ratiosCell surface labeling; applications requiring water-soluble reagents.
NHS-PEG4-Biotin ~29.0Hydrophilic (dPEG)High stability / Low aggregationGeneral protein labeling; optimal balance of reach and solubility[1].
Sulfo-NHS-SS-Biotin ~24.3Cleavable (Disulfide)Low stability in reducing buffers / Moderate aggregationReversible capture; mass spectrometry proteomics[1].

Self-Validating Protocol: Stability & Functional Assessment To rigorously assess the stability of a newly synthesized biotin-protein conjugate, we employ a multi-tiered workflow. A protocol is only as reliable as its internal controls; therefore, every step below incorporates a self-validating checkpoint to ensure data integrity.

Phase 1: Conjugation and Accelerated Stress Testing

  • Conjugation : React the target protein (e.g., 2 mg/mL) with a 12-fold molar excess of the chosen NHS-Biotin reagent in PBS (pH 7.4) for 30 minutes at room temperature[3].

  • Purification : Remove unreacted biotin via size-exclusion chromatography (SEC) or dialysis.

    • Self-Validation Checkpoint: Run the flow-through on a UV-Vis spectrophotometer. The absence of a 260/280 nm peak confirms the complete removal of free NHS-leaving groups and unreacted biotin, ensuring downstream quantitation is strictly measuring conjugated biotin.

  • Thermal Stress : Aliquot the purified conjugate and subject it to accelerated aging at 37°C for 7 days.

Phase 2: HABA Assay for Biotin Quantitation The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is the gold standard for quantifying biotin incorporation[4]. It operates on a self-validating displacement principle.

  • Establish Baseline : Pipette 900 µL of HABA/Avidin solution into a cuvette and measure absorbance at 500 nm.

    • Self-Validation Checkpoint: The A500​ must read between 0.9 and 1.3[4]. If it falls outside this range, the HABA-avidin complex has degraded, and the assay must be aborted.

  • Displacement : Add 100 µL of the stressed biotin-protein conjugate. Biotin displaces HABA due to its higher affinity, causing a proportional decrease in A500​ [4].

  • Quantitation : Calculate the moles of biotin per mole of protein using the extinction coefficient of the HABA-avidin complex ( 34,000M−1cm−1 )[5]. Compare the Degree of Labeling (DOL) of the stressed samples against a Day 0 baseline to assess chemical stability.

Phase 3: Functional Binding Assessment via SPR Chemical presence (confirmed by HABA) does not guarantee functional availability.

  • Immobilization : Immobilize streptavidin onto a Surface Plasmon Resonance (SPR) sensor chip.

  • Analyte Injection : Inject the stressed biotin-protein conjugates across the chip to measure binding kinetics.

  • Self-Validation Checkpoint : Route the sample over a reference flow cell containing a mock-conjugated (unlabeled) version of the protein. Any response on the reference cell indicates non-specific matrix binding or aggregation, invalidating the primary binding kinetics. A functionally stable conjugate will show identical Ka​ and Kd​ values to the Day 0 control.

Visualizing the Validation Workflow

G Start Protein of Interest Biotinylation Biotinylation Reaction (NHS, LC, PEG, or SS) Start->Biotinylation Purification Desalting / SEC (Validation: Free Biotin Removal) Biotinylation->Purification Stress Accelerated Aging (Thermal & pH Stress) Purification->Stress HABA HABA Assay (Validation: A500 Baseline) Stress->HABA SPR SPR Binding Kinetics (Validation: Reference Flow Cell) Stress->SPR Agg DLS / SEC (Assess Aggregation) Stress->Agg

Workflow for assessing biotin-protein conjugate stability with integrated self-validation checkpoints.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester

As researchers dedicated to advancing scientific frontiers, our responsibility extends beyond discovery to encompass the safe and ethical management of the chemical tools we employ. This guide provides a detailed, step-b...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing scientific frontiers, our responsibility extends beyond discovery to encompass the safe and ethical management of the chemical tools we employ. This guide provides a detailed, step-by-step protocol for the proper disposal of N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester, a reactive biotinylation reagent. By understanding the chemistry of this compound, we can execute a disposal plan that ensures laboratory safety and environmental compliance.

The core principle of this procedure is the chemical deactivation of the reactive 2-nitrophenyl ester group prior to disposal. This proactive step mitigates potential hazards by converting the reactive compound into less hazardous components, which can then be managed as standard chemical waste.

The Principle of Deactivation: Hydrolysis of the Nitrophenyl Ester

The key to safely disposing of this reagent lies in addressing its most reactive component: the 2-nitrophenyl ester. This functional group is susceptible to nucleophilic attack, which is the basis of its utility in biotinylating molecules. It is also the basis of its deactivation.

We will employ alkaline hydrolysis to cleave the ester bond. This reaction, facilitated by hydroxide ions (OH⁻), breaks the ester linkage, yielding three products: the protected biotin carboxylate, the dimethoxytrityl (DMT) group, and 2-nitrophenol.[1][2] While the biotin and DMT components are relatively benign, 2-nitrophenol and its corresponding anion, 2-nitrophenoxide, are considered hazardous and must be disposed of accordingly. The primary benefit of this deactivation step is the elimination of the reactive ester, preventing unintended reactions in the waste stream.

Hazard Assessment and Safety

Before beginning any procedure, a thorough risk assessment is critical.

  • 2-Nitrophenol: This hydrolysis byproduct is a toxic and hazardous substance. It is harmful if swallowed or absorbed through the skin.

  • Solvents: Organic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), often used to dissolve this reagent, present their own hazards (e.g., flammability, toxicity).[3][4]

  • Base: Sodium hydroxide (NaOH) or other strong bases used for hydrolysis are corrosive.

Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn at all times:

  • Safety glasses or goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • A properly fitting laboratory coat[3][5]

Step-by-Step Disposal Protocol

This protocol is divided into two parts: handling the unused solid reagent and managing solutions containing the reagent.

Part A: Deactivation and Disposal of Unused Solid Reagent
  • Preparation: In a designated chemical fume hood, weigh the amount of solid N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester waste.

  • Dissolution: Place the solid waste into a chemically compatible container (e.g., a borosilicate glass flask) of appropriate size. Add a suitable organic solvent in which the compound is soluble (e.g., DMF or DMSO) to fully dissolve the solid.

  • Hydrolysis:

    • Prepare a 1 M sodium hydroxide (NaOH) aqueous solution.

    • While stirring the dissolved reagent, slowly add the 1 M NaOH solution. A general rule is to use a 2 to 5-fold molar excess of NaOH relative to the biotin reagent.

    • The appearance of a yellow color indicates the formation of the 2-nitrophenoxide ion, signaling that the hydrolysis reaction is proceeding.[1]

    • Allow the reaction to stir at room temperature for at least 4 hours (or overnight) to ensure complete hydrolysis.

  • Neutralization & Collection:

    • After the hydrolysis period, cautiously neutralize the solution to a pH between 6 and 8 by adding a suitable acid (e.g., 1 M HCl). Perform this step slowly and with stirring, as it can generate heat.

    • Transfer the neutralized solution into a clearly labeled hazardous waste container designated for aqueous chemical waste.

Part B: Disposal of Solutions Containing the Reagent

Solutions of N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester in organic solvents should not be disposed of directly. The deactivation procedure is highly recommended.

  • Hydrolysis: In a chemical fume hood, transfer the waste solution to a suitable glass container. Slowly add a 2 to 5-fold molar excess of 1 M aqueous NaOH while stirring.

  • Reaction: Allow the mixture to react for at least 4 hours to ensure complete ester cleavage.

  • Collection: This final mixture, containing the organic solvent, water, and the hydrolysis products, should be collected in a hazardous waste container designated for mixed aqueous/organic waste. Do not neutralize unless specifically required by your institution's waste disposal guidelines, as this can create separate phases.

Waste Segregation and Final Disposal

Proper segregation of waste is fundamental to a safe and compliant laboratory.

Waste TypeDescriptionDisposal Container and Labeling
Deactivated Aqueous Waste The neutralized solution resulting from the hydrolysis protocol (Part A).Hazardous Aqueous Waste: Label with all chemical constituents (e.g., "Water, Sodium Chloride, 2-Nitrophenol, DMT-Biotin Hydrolysate").
Deactivated Mixed Waste The unneutralized solution from the hydrolysis of organic solutions (Part B).Hazardous Mixed Aqueous/Organic Waste: Label with all constituents, including the solvent (e.g., "DMSO, Water, 2-Nitrophenol, DMT-Biotin Hydrolysate, NaOH").
Contaminated Solid Waste Items such as pipette tips, gloves, and weigh boats contaminated with the reagent.Hazardous Solid Waste: Collect in a sealed, labeled container or bag. Label as "Solid Waste Contaminated with N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester".
Original Container The empty manufacturer's bottle.Triple rinse with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous waste. Deface the original label and dispose of the empty container according to your institution's guidelines for glass or plastic recycling.[6][7]

Final Step: All collected hazardous waste must be stored in a designated satellite accumulation area. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department. Never pour any of these waste streams down the drain. [3][8]

Visual Disposal Workflow

The following diagram outlines the decision-making process for the safe disposal of N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester.

DisposalWorkflow start Identify Waste Containing N1-(DMT)-D-(+)-biotin 2-nitrophenyl ester waste_type Is the waste solid or liquid? start->waste_type solid_waste Solid Reagent waste_type->solid_waste Solid liquid_waste Liquid Solution (in organic solvent) waste_type->liquid_waste Liquid contaminated_solids Contaminated Labware (tips, gloves, etc.) waste_type->contaminated_solids deactivate_solid Step 1: Dissolve in Solvent (e.g., DMSO) Step 2: Add excess 1M NaOH Step 3: Stir for >4 hours solid_waste->deactivate_solid deactivate_liquid Step 1: Add excess 1M NaOH Step 2: Stir for >4 hours liquid_waste->deactivate_liquid neutralize Neutralize to pH 6-8 with 1M HCl deactivate_solid->neutralize collect_mixed Collect in 'Hazardous Mixed Aqueous/Organic Waste' Container deactivate_liquid->collect_mixed collect_aqueous Collect in 'Hazardous Aqueous Waste' Container neutralize->collect_aqueous Yes final_disposal Store in Satellite Accumulation Area Contact EHS for Pickup collect_aqueous->final_disposal collect_mixed->final_disposal collect_solid_waste Collect in 'Hazardous Solid Waste' Container contaminated_solids->collect_solid_waste collect_solid_waste->final_disposal

Caption: Decision workflow for deactivation and disposal.

References

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: D(+)-Biotin. Retrieved from [Link]

  • NextSDS. (n.d.). N1-(DIMETHOXYTRITYL)-D-(+)BIOTIN 2-NITROPHENYL ESTER - Chemical Substance Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1994). Alternatives to Open Burning/Open Detonation of Energetic Materials. Retrieved from [Link]

  • Pimienta, V., et al. (2000). Hydrolysis of p-Nitrophenyl Esters in the Presence of Polymer Micelles. Langmuir. Retrieved from [Link]

  • Google Patents. (2015). System and Method for Deactivation and Disposal of a Pharmaceutical Dosage Form.
  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: D-Biotin. Retrieved from [Link]

  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) The reaction scheme of hydrolysis of p-nitrophenyl esters. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester

Researchers and drug development professionals frequently work with complex chemical compounds. Among these, N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester stands out as a valuable reagent, particularly in the synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Researchers and drug development professionals frequently work with complex chemical compounds. Among these, N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester stands out as a valuable reagent, particularly in the synthesis of biotinylated oligonucleotides. However, its handling requires a thorough understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.

Immediate Safety Briefing: Core Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial to minimize exposure when handling N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester. The following table summarizes the recommended PPE.

Body AreaRequired PPESpecifications & Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to protect against skin contact. For prolonged or repeated contact, consider double-gloving.[4]
Eyes Safety goggles and face shieldTight-sealing safety goggles are necessary to protect against splashes and fine dust. A face shield provides an additional layer of protection, especially when handling the solid or preparing solutions.[5][6]
Body Laboratory coatA flame-resistant lab coat should be worn to protect skin and clothing from contamination.[4][6]
Respiratory NIOSH/MSHA-approved respiratorA respirator may be required when working with the solid compound outside of a certified chemical fume hood to prevent the inhalation of fine powders.[4][5] Always work in a well-ventilated area.
Footwear Closed-toe shoesEssential for protecting feet from spills and falling objects.[6]
Operational Plan: A Step-by-Step Handling Procedure

A structured operational plan is essential to minimize risks. The following workflow provides a logical sequence for the safe handling of N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester.

cluster_prep 1. Preparation cluster_handling 2. Handling the Compound cluster_storage 3. Storage cluster_disposal 4. Waste Disposal prep_area Designate and clear a work area check_safety Verify safety shower and eyewash station functionality prep_area->check_safety check_hood Confirm chemical fume hood is operational check_safety->check_hood don_ppe Don all required PPE check_hood->don_ppe weigh Weigh the solid compound inside a chemical fume hood don_ppe->weigh dissolve Prepare solutions in the fume hood weigh->dissolve store Store in a tightly sealed, light-protected container at recommended temperature dissolve->store solid_waste Collect solid waste in a labeled hazardous waste container store->solid_waste liquid_waste Dispose of liquid waste according to institutional guidelines solid_waste->liquid_waste

Caption: A logical workflow for the safe handling of N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester.

1. Preparation:

  • Ensure the designated work area is clean and free of clutter.

  • Verify that a safety shower and eyewash station are accessible and operational.

  • Confirm that the local exhaust ventilation, preferably a chemical fume hood, is functioning correctly.

  • Don the appropriate PPE as specified in the table above.

2. Handling the Compound:

  • Weighing and Handling: As this compound is a solid, all weighing and handling of the powder should be conducted within a chemical fume hood to prevent the inhalation of dust.[4]

  • Solution Preparation: Prepare solutions in a chemical fume hood.

3. Storage:

  • This compound is photosensitive.[7][8] Store the compound in a tightly sealed container, protected from light, at the manufacturer's recommended temperature. Dark-colored, opaque vials or tubes are ideal.[8][9]

4. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[4] If skin irritation occurs, seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to separate the eyelids.[4] If eye irritation persists, seek medical attention.

  • Inhalation: Move to fresh air. If symptoms persist, seek medical attention.[4]

Disposal Plan: Managing Waste Safely

Proper disposal of chemical waste is paramount to ensure environmental safety and regulatory compliance.

  • Solid Waste: Unused solid N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester and contaminated materials such as gloves, pipette tips, and tubes should be collected in a designated and clearly labeled hazardous waste container.[4]

  • Liquid Waste: Dispose of solutions containing this compound according to your institution's specific procedures for chemical waste.

  • Institutional Guidelines: Always follow your institution's specific procedures for the collection and disposal of chemical waste.

By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely utilize N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester in their work, minimizing risks and ensuring a secure laboratory environment.

References

  • A Senior Researcher's Practical Guide to Safe Photoinitiator Handling. (2026, February 26). [Source not available].
  • SDS EN BIOTINPURE KIT - Biotinylation reagent_1.0_76433. (n.d.). Kromnigon.
  • N1-(DIMETHOXYTRITYL)-D-(+)BIOTIN 2-NITROPHENYL ESTER. (n.d.). NextSDS.
  • Safety Data Sheet: 2-Nitrophenol. (n.d.). Carl ROTH.
  • 5 Tips for Handling Photosensitive Reagents. (2024, October 31). Labtag Blog.
  • Personal protective equipment for handling Mal-Cyclohexyl-PEG3-Biotin. (2025, December). Benchchem.
  • rapid BACproTMⅡ. (2021, November). [Source not available].
  • Safety Data Sheet: D-Biotin. (2019, February 28). Chemos GmbH&Co.KG.
  • Problems Storing Light Sensitive Reagents? We have a Solution. (n.d.). Camlab.
  • TSA Plus Biotin Kit. (n.d.). Quanterix.
  • Safety Data Sheet: ≥98,5 %, Ph.Eur.,. (n.d.). Carl ROTH.
  • Safety Data Sheet: 2-Nitrophenol. (2021, August 13). Astech Ireland.
  • Personal protective equipment for handling Biotin-PEG11-Mal. (2025). Benchchem.
  • SAFETY DATA SHEET. (2023, October 13). Fisher Scientific.
  • 2-Nitrophenol. (n.d.). Santa Cruz Biotechnology.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester
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N1-(Dimethoxytrityl)-D-(+)biotin 2-nitrophenyl ester
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